Lucitanib

Catalog No.
S548004
CAS No.
1058137-23-7
M.F
C26H25N3O4
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucitanib

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

The exact mass of the compound Lucitanib is 443.18451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lucitanib mechanism of action kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action & Binding

Lucitanib acts as a potent ATP-competitive inhibitor, binding to the kinase domains of its target receptors. A detailed structural analysis with FGFR1 reveals it binds to a unique DFG-Din inactive conformation, classifying it as a Type I½A inhibitor [1].

The specific molecular interactions within the FGFR1 kinase domain include [1]:

  • Hinge Region Binding: The quinoline N1 atom forms a critical hydrogen bond with the backbone NH-group of the hinge residue Ala564.
  • Deep Pocket Binding: The N-methyl-1-naphthamide moiety extends into a deep pocket, forming hydrogen bonds with Asp641 (from the DFG motif) and Glu531 (from the αC-helix).
  • Hydrophobic Interactions: The compound makes extensive hydrophobic contacts with multiple conserved residues, including five spine residues (RS2/3, CS6/7/8) and three shell residues (Sh1/2/3).

This binding mode allows this compound to occupy multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and ATP-binding pockets I-A and I-B [1].

Quantitative Kinase Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its primary kinase targets, demonstrating its potency in the low nanomolar range [1]:

Kinase Target IC50 Value (nM)
VEGFR1 7 nM
VEGFR2 25 nM
VEGFR3 10 nM
FGFR1 7 - 17.5 nM
FGFR2 82.5 nM
PDGFRα 13 nM
PDGFRβ 8 nM
c-Src 4.9 nM

Cellular & Preclinical Experimental Evidence

Methodologies from key studies illustrate how this compound's activity is validated in biological models.

In Vitro Cell Viability and Mechanism Assays
  • Cell Lines: Experiments often use a panel of cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and endometrial cancer lines, with or without FGFR1 amplification or FGFR2 mutations/amplification [2].
  • Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01 to 50 μM) in 96-well plates.
  • Viability Assay: After 72 hours, cell viability is measured using a colorimetric assay like the MTS assay, and IC50 values are calculated [2].
  • Downstream Signaling Analysis: To confirm on-target engagement, Western Blotting is used to detect inhibition of phosphorylation of key pathway components like FRS2 and ERK1/2 [2].
  • Apoptosis Assay: The TUNEL assay combined with flow cytometry (using propidium iodide and dUTP-FITC labeling) can quantify DNA fragmentation and apoptosis induction [2].
In Vivo Xenograft Models
  • Model Establishment: Female immunocompromised (e.g., NCr-nu/nu) mice are implanted with human cancer cells or patient-derived xenografts (PDXs) [2].
  • Dosing: Once tumors are established, mice are randomized into control and treatment groups. The treatment group receives this compound administered orally, often once daily [2].
  • Efficacy Assessment: Tumor volume and body weight are monitored regularly. Tumor Growth Inhibition (TGI) is calculated, and plasma samples may be collected for pharmacokinetic analysis to correlate drug exposure with efficacy [2].

Functional Consequences in the Tumor Microenvironment

The combined inhibition of VEGFR, FGFR, and PDGFR by this compound results in a multi-faceted attack on the tumor [1] [2] [3]:

G cluster_targets Kinase Targets cluster_cellular_effects Cellular Effects cluster_tumor_outcome Tumor Outcome This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR PDGFR PDGFR This compound->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits Proliferation Proliferation FGFR->Proliferation Inhibits ImmuneCells ImmuneCells PDGFR->ImmuneCells Modulates TME TME Angiogenesis->TME GrowthInhibition GrowthInhibition Proliferation->GrowthInhibition ImmuneCells->TME Necrosis Necrosis TME->Necrosis TME->GrowthInhibition

This compound's multi-target inhibition simultaneously disrupts tumor vasculature and cancer cell growth.

Synergistic Potential with Other Therapies

Emerging research highlights that this compound's MoA lends itself to combination strategies:

  • With Immunotherapy: this compound modulates the immune tumor microenvironment—increasing CD8+ T cells and reducing immunosuppressive cells—which synergizes with anti-PD-1 or anti-CTLA-4 antibodies to enhance antitumor efficacy [3]. This effect was not recapitulated by selective VEGFR2 inhibition alone, underscoring the unique advantage of its multi-target profile [3].
  • With Endocrine Therapy and CDK4/6 Inhibitors: In estrogen receptor-positive (ER+), FGFR1-amplified breast cancer models, this compound synergized with fulvestrant and CDK4/6 inhibitors, providing a rationale for these combinations in clinical settings [4].

Translation to Clinical Application

The promising preclinical profile of this compound has translated into clinical investigation, particularly in cancers harboring FGF pathway aberrations or those sensitive to anti-angiogenesis.

The table below summarizes key efficacy findings from selected clinical trials [4] [5]:

Cancer Type / Population Trial Phase Reported Efficacy
FGF-aberrant Breast Cancer I/IIa Objective Response Rate (ORR): 50% (6/12 patients) [4]
HR+/HER2- mBC (FGFR1-amplified) II (FINESSE) ORR: 19% [4]
Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC) Ib ORR: 20% (continuous dosing); Disease Control Rate (DCR): 90% [5]
Advanced Solid Tumors (Angiogenesis-sensitive) I/IIa ORR: 26% [5]

The most common treatment-related adverse events are hypertension, proteinuria, and asthenia, which are considered on-target effects related to VEGFR inhibition and are generally manageable with supportive care and dose modification [4] [5].

References

what is Lucitanib E-3810 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Lucitanib's research application is rooted in its dual mechanism of action, which simultaneously blocks two key signaling pathways that support tumor growth.

G VEGF_FGF VEGF / FGF Ligands VEGFR_FGFR VEGFR & FGFR (Tyrosine Kinase Receptors) VEGF_FGF->VEGFR_FGFR DownstreamSig Downstream Signaling (e.g., MAPK, PI3K) VEGFR_FGFR->DownstreamSig BiologicalEffects Biological Effects DownstreamSig->BiologicalEffects Angiogenesis Angiogenesis (New Blood Vessel Formation) BiologicalEffects->Angiogenesis TumorGrowth Tumor Cell Proliferation & Survival BiologicalEffects->TumorGrowth This compound This compound (E-3810) Inhibitor This compound->VEGFR_FGFR  Direct Inhibition ImmuneModulation Immune Modulation This compound->ImmuneModulation  Modulates TcellRecruitment ↑ CD8+ T-cell Recruitment ImmuneModulation->TcellRecruitment MacrophageDepletion ↓ Immunosuppressive Macrophages ImmuneModulation->MacrophageDepletion CombinationTherapy Synergy with Immunotherapy ImmuneModulation->CombinationTherapy

This compound's dual inhibition of VEGFR and FGFR signaling pathways and its impact on the tumor microenvironment.

Key Research & Experimental Applications

This compound is utilized in preclinical research to investigate its anti-tumor effects across various cancer models, both as a single agent and in combination with other therapies.

Single-Agent Therapy Research
  • FGF-Driven Cancer Models: Research shows enhanced activity in models with FGFR1 amplifications (e.g., certain lung, breast, and gastric cancers) [1] [2].
  • Anti-Angiogenic Efficacy: In vivo, this compound treatment significantly reduces tumor vessel density (measured by CD31 staining) and increases tumor necrosis [3] [2].
Combination Therapy Research

Recent studies focus on combining this compound with immuno-oncology agents, as it modifies the tumor microenvironment to enhance anti-tumor immunity [4].

  • Synergy with Immune Checkpoint Inhibitors: Combination with anti-PD-1 or anti-CTLA-4 antibodies shows enhanced antitumor activity in syngeneic mouse models (e.g., MC38 and CT26 tumors) [4].
  • Mechanism of Enhanced Response: this compound increases intratumoral CD3+ and CD8+ T cells and reduces populations of immunosuppressive cells [4]. Gene expression analysis in treated tumors shows upregulation of pathways associated with immune activity [4].

Detailed Experimental Protocols

For researchers, here are standard protocols used to evaluate this compound's activity in preclinical models.

In Vitro Cell Proliferation Assay (HUVEC)

This assay tests the compound's ability to inhibit growth factor-driven proliferation of endothelial cells, a key model for anti-angiogenic activity [3].

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • Seed cells in 96-well plates at 3-6×10³ cells/100 μL/well in complete medium.
    • After 24 hours, expose cells to a dose range of this compound (e.g., 1 nM - 10 µM) with or without VEGF165 (50 ng/mL) or bFGF (20 ng/mL).
    • Incubate for 72 hours.
    • Assess cell viability using an MTS colorimetric assay. Measure absorbance at 490 nm.
  • Data Analysis: Calculate IC₅₀ values for inhibition of VEGF- or bFGF-induced proliferation.
In Vivo Antitumor Efficacy Study

This protocol evaluates the compound's antitumor activity and its effects on the tumor microenvironment in a mouse model [3] [4].

  • Animal Model: Female NCr-nu/nu mice (for human xenografts) or immunocompetent mice (e.g., C57BL/6 for syngeneic models and immunotherapy combinations).
  • Dosing:
    • This compound: 20 mg/kg, administered orally (p.o.), once daily [3].
    • For combination studies: Include an anti-PD-1 antibody (e.g., 200 µg, intraperitoneally, administered every 3-4 days) [4].
  • Endpoint Analyses:
    • Tumor Volume: Measure regularly with calipers. Calculate volume as (length × width²)/2.
    • Immunohistochemistry (IHC): Analyze formalin-fixed tumor sections for CD31 (vessels), CD8 (cytotoxic T-cells), and F4/80 (macrophages).
    • Gene Expression: Isolve RNA from frozen tumor tissue for RNA sequencing or NanoString analysis to assess immune pathway modulation.

G InVivo In Vivo Efficacy Study Step1 Implant tumor cells (e.g., MC38, CT26) InVivo->Step1 Step2 Randomize mice into groups: - Vehicle Control - this compound (20 mg/kg, p.o., qd) - Anti-PD-1 - Combination Step1->Step2 Step3 Treat and monitor tumor volume & body weight Step2->Step3 Step4 Harvest tumors at defined endpoint Step3->Step4 Analysis Tumor Analysis Step4->Analysis A1 IHC / Flow Cytometry: CD31, CD8, F4/80 Analysis->A1 A2 RNA Analysis: Immune gene expression Analysis->A2 A3 Tumor Weighing & Necrosis Scoring Analysis->A3

A generalized workflow for evaluating the antitumor efficacy of this compound in a mouse model.

Formulation and Handling in Research

  • In Vitro Stock Solution: Prepare in DMSO at a concentration of 10-50 mM. For a working concentration, dilute in cell culture medium, ensuring the final DMSO concentration is ≤0.1% [5] [6].
  • In Vivo Dosing Solution: For oral gavage in mice, this compound is often prepared as a homogeneous suspension using 0.5% Carboxymethylcellulose Sodium (CMC-Na) at a concentration of ≥5 mg/mL [3] [6].
  • Stability: Store the powder desiccated at -20°C. Stock solutions in DMSO are stable for several months when stored sealed at -20°C, but preparing fresh solutions is always advised [5].

Clinical Translation

Several clinical trials have been conducted to evaluate this compound in humans, primarily focusing on advanced solid tumors. The status of key studies is summarized below [3] [1] [6].

Condition/Focus NCT Number Status Phase
Advanced Solid Tumors NCT01283945 Completed I/IIa
Advanced Solid Tumors, Gynecologic Cancer NCT04042116 Suspended I/II
Breast Cancer NCT02202746 Terminated II
Non-Small Cell Lung Cancer NCT02109016 Terminated II

References

Lucitanib FGFR1 FGFR2 VEGFR inhibitor IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib at a Glance

This compound (also known as E-3810) is a novel dual-target inhibitor that potently blocks key receptors involved in tumor angiogenesis and growth [1] [2] [3]. The table below summarizes its core inhibitory profile.

Target IC50 Value Experimental Context
VEGFR1 7 nM [1] [3] [4] Cell-free assay [4]
VEGFR3 10 nM [1] [3] [4] Cell-free assay [4]
FGFR1 17.5 nM [1] [3] [4] Cell-free assay [4]
VEGFR2 25 nM [1] [3] [4] Cell-free assay [4]
FGFR2 82.5 nM [1] [3] [4] Cell-free assay [4]
CSF-1R 5 nM [1] [5] Information from commercial supplier [1]
VEGF-stimulated HUVEC proliferation 40 nM [1] [5] Cellular assay [1]
bFGF-stimulated HUVEC proliferation 50 nM [1] [5] Cellular assay [1]

Detailed Experimental Protocols

The potency of this compound was established through standardized biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.

Cell Viability and Proliferation Assay (HUVEC)

This protocol measures the ability of this compound to inhibit growth factor-driven proliferation of human umbilical vein endothelial cells (HUVECs), a classic model for studying angiogenesis [2] [4].

  • Cell Line: HUVEC cells [2] [4].
  • Cell Culture: HUVECs are maintained as a monolayer in MCDB131 medium supplemented with 20% (v/v) FBS, 1% (v/v) L-glutamine, 5 Units/ml Heparin, and 50 μg/ml endothelial cell growth factor (ECGF). Culture flasks or plates are pre-coated with 1% (v/v) gelatin [2].
  • Seeding: Exponentially growing cells are seeded into 96-well plates at a density of 3 to 6×10³ cells per 100 μL per well in complete medium [4].
  • Drug Treatment: 24 hours after seeding, cells are exposed to a range of this compound concentrations (e.g., 0.01 to 50 μM). The treatment is performed both with and without the addition of VEGF₁₆₅ (50 ng/mL) or bFGF (20 ng/mL) ligands [2] [4].
  • Incubation & Measurement: The antiproliferative effect is evaluated 72 hours after treatment using an MTS colorimetric assay. Quantitation of fluorescence is measured at 490 nm in a microplate reader [2] [4].
  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using appropriate software (e.g., CalcuSyn) [2].
In Vivo Xenograft Model Antitumor Activity

This protocol evaluates the efficacy of this compound in inhibiting tumor growth in mouse models [2].

  • Animals: Female NCr-nu/nu mice (6 weeks old) are maintained under specific pathogen-free conditions [2].
  • Tumor Implantation: Not specified in the provided results, but standard practice involves transplanting human cancer cells (e.g., SNU-16 gastric carcinoma, MDA-MB-231 breast cancer) subcutaneously into the mice [6] [1].
  • Dosing: this compound is administered orally. Studies have used doses of 10 mg/kg, 15 mg/kg, 20 mg/kg, and 50 mg/kg, typically for durations ranging from 7 to 30 consecutive days [6] [1] [2].
  • Efficacy Assessment: Tumor growth is monitored and measured regularly. The primary outcome is tumor growth inhibition rate or tumor volume compared to a vehicle-treated control group [6] [1].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by this compound and the logical flow of key experiments that demonstrate its efficacy, from in vitro mechanisms to in vivo validation.

G This compound This compound VEGFR VEGFR1/2/3 This compound->VEGFR FGFR FGFR1/2 This compound->FGFR PDGFR PDGFRα/β This compound->PDGFR Angiogenesis Inhibits Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorCellGrowth Inhibits Tumor Cell Growth (in FGFR-aberrant cells) FGFR->TumorCellGrowth PDGFR->Angiogenesis InVitro In Vitro Evidence Angiogenesis->InVitro TumorCellGrowth->InVitro InVivo In Vivo Evidence InVitro->InVivo Validates HUVEC HUVEC Proliferation Assay (IC50: 40-50 nM) InVitro->HUVEC CellLine Cancer Cell Line Assay (Potent activity vs FGFR1/2 aberrant lines) InVitro->CellLine Xenograft Xenograft Models (Dose-dependent tumor growth inhibition) InVivo->Xenograft AngioAssay Matrigel Plug Assay (Complete inhibition of bFGF-induced angiogenesis) InVivo->AngioAssay

This diagram outlines the mechanism of action and key experimental evidence for this compound, connecting biochemical targets to phenotypic effects and validation assays.

Additional Pharmacological Properties

  • Other Targets: Beyond VEGFR and FGFR, this compound also inhibits PDGFRα/β and Colony Stimulating Factor-1 Receptor (CSF-1R) with high potency (Ki <0.05 μM for FGFR2 and IC50 of 5 nM for CSF-1R, respectively) [1] [2] [5].
  • Kinase Inhibitor Type: this compound is classified as a type II kinase inhibitor. It binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [7].
  • Proposed Advantage: The dual inhibition of VEGF and FGF signaling pathways may provide superior clinical benefits by simultaneously targeting primary angiogenesis drivers and a key resistance mechanism, preventing tumor escape [6] [2].

References

Comprehensive Technical Guide: Lucitanib in Preclinical Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Lucitanib (E-3810) is an orally available small molecule inhibitor that targets key tyrosine kinase receptors involved in tumor angiogenesis and proliferation. This multi-kinase inhibitor exhibits potent activity against vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β), creating a broad spectrum of anti-tumor mechanisms. The drug demonstrates particularly high potency against FGFR1 (IC₅₀ 7-17.5 nM) and VEGFR2 (IC₅₀ 4-25 nM), positioning it as a dual angiogenic pathway inhibitor that simultaneously targets both VEGF and FGF signaling axes [1].

From a structural perspective, this compound is a quinoline derivative featuring aminocyclopropyl and naphthalene substituents that contribute to its binding characteristics. Crystallographic studies of this compound bound to FGFR1 reveal that the N1 of the quinoline scaffold forms a critical hydrogen bond with the backbone NH group of the hinge residue Ala564, while the carboxamide oxygen hydrogen bonds with the NH group of DFG-D641. These interactions stabilize the drug-receptor complex and contribute to the compound's high affinity for its targets. This compound binds to a DFG-Din inactive conformation of FGFR1 characterized by the autoinhibitory brake and a closed activation segment, classifying it as a type I½A inhibitor [1].

Table 1: Lucitan Kinase Inhibition Profile

Target IC₅₀ (nM) Cellular Function Therapeutic Implication
VEGFR1 7-12 Angiogenesis, vasculogenesis Anti-angiogenic activity
VEGFR2 4-25 Angiogenesis, permeability Primary anti-angiogenic target
VEGFR3 10 Lymphangiogenesis Lymphatic metastasis inhibition
FGFR1 7-17.5 Proliferation, differentiation Direct antitumor in FGFR-aberrant cancers
FGFR2 82.5 Tissue repair, proliferation Activity in gastric/endometrial cancers
PDGFRα 13 Pericyte recruitment, stroma formation Vascular destabilization
PDGFRβ 8 Pericyte recruitment, stroma formation Vascular destabilization
c-Kit >1000 Stem cell maintenance Limited clinical relevance

Antitumor Efficacy in Xenograft Models

FGFR-Aberrant Tumor Models

In FGFR1-amplified lung cancer models, this compound demonstrated remarkable efficacy, with tumor growth inhibition (TGI) exceeding 80% in multiple studies. The drug's dual mechanism of action—simultaneously targeting tumor cell proliferation through FGFR1 inhibition and disrupting tumor vasculature via VEGFR inhibition—creates a synergistic antitumor effect. In one pivotal study, two different FGFR1-amplified lung cancer xenograft models showed significantly enhanced response to this compound compared to non-amplified models, suggesting that tumors dependent on FGFR1 signaling derive particular benefit from this multi-targeted approach. The simultaneous inhibition of both VEGF and FGF receptors in FGFR1-dependent tumors appears to be therapeutically advantageous, potentially addressing compensatory pathway activation that often limits the efficacy of single-pathway inhibitors [2] [3].

In FGFR2-driven models, including gastric and endometrial cancers with FGFR2 amplifications or mutations, this compound treatment resulted in dose-dependent tumor regression. Notably, similar antitumor activity was observed in models with either wild-type or amplified/mutated FGFR2, though the magnitude of response was typically greater in the genetically altered models. This broad activity profile suggests that this compound's multi-targeted approach may be beneficial across multiple molecular contexts, with enhanced efficacy in settings where FGFR signaling plays a dominant oncogenic role. The consistent observation of marked tumor growth inhibition across all xenograft models studied, regardless of specific FGFR alteration status, underscores the compound's robust anti-angiogenic properties [2] [3] [4].

Anti-Angiogenic Effects and Tumor Microenvironment Modulation

This compound's impact on the tumor vasculature represents a central component of its efficacy. Histological analyses of treated xenografts revealed dose-dependent reduction in microvessel density, as measured by CD31 immunohistochemistry, accompanied by significant tumor necrosis. The compound altered extracellular matrix composition, particularly reducing type IV collagen content, which may impair vascular stability and function. These profound effects on tumor vasculature result from the coordinated inhibition of multiple pro-angiogenic receptors: VEGFR inhibition directly targets the VEGF-driven angiogenesis pathway, while FGFR and PDGFR inhibition disrupts FGF-mediated angiogenic signaling and pericyte coverage, respectively [1].

Recent investigations have revealed that this compound also exhibits immunomodulatory activity within the tumor microenvironment. In syngeneic mouse models, treatment led to significant changes in immune cell populations, including increased CD3+CD8+ T-cell infiltration and reduction in monocyte-derived suppressor cells. Depletion studies confirmed a CD8+ T-cell-dependent component to this compound's antitumor activity, revealing that the drug's efficacy extends beyond direct anti-angiogenic and antiproliferative effects to include modulation of the tumor-immune microenvironment. This immunomodulatory dimension provides a strong rationale for combination strategies with immune checkpoint inhibitors [5].

Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models

Cancer Type Genetic Background Dosing Regimen Efficacy Outcome Proposed Mechanism
Lung Cancer FGFR1 amplification 10-25 mg/kg daily >80% TGI Dual VEGF/FGFR pathway inhibition
Gastric Cancer FGFR2 amplification 10-50 mg/kg daily Dose-dependent regression Direct FGFR2 inhibition + anti-angiogenesis
Endometrial Cancer FGFR2 mutations 25 mg/kg daily Significant TGI FGFR signaling blockade
Colon Cancer MC38 syngeneic 25 mg/kg daily TGI + immune activation VEGF inhibition + T-cell recruitment
Multiple Types Various FGFR status 10-50 mg/kg daily Consistent angiogenesis inhibition VEGFR1-3, PDGFRα/β blockade

Experimental Models and Methodologies

Xenograft Establishment and Dosing Protocols

The standardized methodologies for evaluating this compound in preclinical models typically employ female NCr-nu/nu mice (6 weeks old) maintained under specific pathogen-free conditions. Tumor implantation follows sterile surgical procedures with human tumor fragments or cell lines inoculated subcutaneously into the flank region. For this compound testing, researchers typically administer the drug via oral gavage once daily at doses ranging from 10-50 mg/kg, with 25 mg/kg being a frequently reported dose level. The compound is commonly formulated in appropriate vehicles such as polyethylene glycol or saline-based solutions with pH adjustment to ensure optimal solubility and bioavailability [3] [6].

Tumor measurements are conducted 2-3 times weekly using digital calipers, with volumes calculated using the standard formula: (length × width²)/2. Studies typically continue until vehicle-treated control tumors reach a predetermined size endpoint (commonly 1000-1500 mm³), at which point all animals are euthanized following institutional animal care guidelines. For pharmacodynamic assessments, subgroups of animals are typically euthanized at specific timepoints after treatment initiation (e.g., 2 hours, 24 hours, 7 days) to collect tumor tissue for molecular analyses. These tissues are processed for phosphoprotein analysis by Western blotting, immunohistochemistry, or other relevant techniques to confirm target modulation [3].

Patient-Derived Xenograft (PDX) Models and Their Applications

Patient-derived xenograft models have become increasingly important in this compound evaluation as they better recapitulate the heterogeneity and biological characteristics of human tumors. The establishment of PDX models involves direct implantation of freshly collected human tumor tissue into immunodeficient mice, typically using the subcutaneous pocket method. After initial engraftment (designated P0), tumors are subsequently passaged into subsequent generations (P1, P2, etc.) to expand the model while monitoring for preservation of original tumor characteristics. The Jackson Laboratory PDX resource and other consortia have developed standardized protocols for PDX development, including rigorous quality control and genomic characterization to identify somatic mutations, copy number alterations, and transcriptional profiles [7] [8].

A critical methodological consideration in PDX studies is the separation of mouse and human components. During engraftment, human stroma is progressively replaced by mouse cells, creating a hybrid tumor microenvironment. This necessitates specialized bioinformatics approaches when analyzing genomic data from PDX models, including tools like Xenome for discriminating between mouse and human sequence reads. For molecular analyses, laser capture microdissection is often employed to enrich for human tumor cells before DNA/RNA extraction, improving the accuracy of subsequent genomic characterization. These methodological refinements are essential for obtaining reliable data on drug response biomarkers and resistance mechanisms [7] [6].

Signaling Pathways and Combination Strategies

Molecular Mechanisms of Action

G cluster_pathways Downstream Signaling Pathways This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR PDGFR PDGFR This compound->PDGFR RAS RAS VEGFR->RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCγ PLCγ FGFR->PLCγ PDGFR->RAS PDGFR->PI3K MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation Migration Migration PLCγ->Migration subcluster_effects subcluster_effects Angiogenesis Angiogenesis

This compound's comprehensive activity stems from its simultaneous inhibition of multiple receptor tyrosine kinases central to tumor progression. As illustrated in the pathway diagram, the drug directly targets VEGFR1-3, FGFR1-3, and PDGFRα/β, thereby disrupting downstream signaling through key oncogenic pathways including RAS/MAPK, PI3K/AKT, and PLCγ/PKC cascades. The inhibition of FGFR signaling is particularly relevant in tumors with FGFR pathway alterations, as it directly counteracts the aberrant activation of FRS2α-mediated signaling that drives proliferation and survival in these malignancies. The coordinated blockade of these parallel signaling networks enables this compound to simultaneously impact tumor cells directly while also disrupting the supporting tumor vasculature [3] [4] [9].

The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR, FGFR, and PDGFR signaling in various components of the tumor vasculature. VEGFR inhibition primarily targets endothelial cell proliferation and migration, while FGFR inhibition impacts both endothelial cells and pericyte function, and PDGFR inhibition specifically disrupts pericyte coverage and vessel stabilization. This multi-faceted attack on the tumor vasculature leads to the observed reductions in microvessel density, increased tumor necrosis, and alterations in extracellular matrix composition. Additionally, this compound's recently described immunomodulatory properties may further enhance its anti-angiogenic effects by altering the cytokine milieu within the tumor microenvironment [5] [1].

Rational Combination Strategies

Preclinical studies have demonstrated that this compound combines effectively with immune checkpoint inhibitors, resulting in enhanced antitumor activity compared to either agent alone. In syngeneic mouse models, the combination of this compound with anti-PD-1 antibodies produced superior tumor growth control and increased intratumoral CD8+ T-cell infiltration. Similarly, combinations with anti-CTLA-4 antibodies showed enhanced efficacy, supporting the concept that this compound-mediated vascular normalization can improve T-cell infiltration and function within tumors. Importantly, the antitumor activity observed with these combinations exceeded what could be achieved with specific VEGFR2 inhibition alone, suggesting that this compound's multi-targeted profile provides distinct advantages in the immuno-oncology setting [5].

Additional combination approaches have explored pairing this compound with costimulatory immune pathway agonists. Research has demonstrated enhanced antitumor activity when this compound was combined with agonists targeting 4-1BB, GITR, ICOS, or OX40 in immunocompetent tumor models. These combinations leverage this compound's ability to modulate the immunosuppressive tumor microenvironment while simultaneously enhancing T-cell activation and function through costimulatory pathways. The molecular basis for these synergistic effects appears to involve upregulation of immune-related gene expression pathways in tumor cells, which is further potentiated by combination with immunomodulatory agents [5].

Pharmacokinetic and Pharmacodynamic Properties

Preclinical pharmacokinetic studies in xenograft models have demonstrated that this compound achieves plasma concentrations in the micro/sub-micromolar range following oral administration, with drug accumulation observed following repeated administration. Population pharmacokinetic modeling based on data from clinical trials in cancer patients indicates that this compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination. These analyses have revealed substantial between-subject variability in this compound exposure, partially explained by body weight but not significantly influenced by other demographic factors or tumor type [2] [10].

The pharmacokinetic-pharmacodynamic relationship for this compound appears to involve sustained target coverage as a key determinant of efficacy. In xenograft models, the profound inhibition of tumor growth correlates with maintenance of plasma concentrations above the IC₅₀ values for primary targets. Formulation differences (tablet versus capsule) appear to impact release duration but not to a clinically meaningful extent. Notably, concomitant administration of proton pump inhibitors does not produce clinically significant effects on this compound absorption, and no statistically significant interactions have been detected with cytochrome P450 3A4 inhibitors or inducers, CYP2C8 inhibitors, or P-glycoprotein inhibitors. This favorable drug interaction profile facilitates combination strategies with other anticancer agents [10].

Research Applications and Limitations

Biomarker Development and Patient Stratification

Preclinical studies with this compound have contributed significantly to biomarker identification for potential patient selection. The enhanced activity observed in FGFR1-amplified lung cancer models and FGFR2-aberrant gastric cancer models provides a strong rationale for focusing clinical development on tumors with these specific molecular alterations. Additional potential biomarkers include FGF3/4/19 amplifications, which have been associated with response in early-phase clinical trials. From a practical perspective, the reliable detection of these biomarkers in clinical specimens requires robust genomic characterization approaches that can be implemented in the context of PDX models and subsequently translated to patient selection [2] [3] [4].

The complex interplay between this compound's direct antitumor effects and its impacts on the tumor microenvironment presents both challenges and opportunities for response biomarker development. Traditional biomarkers focusing solely on tumor cell-autonomous mechanisms may fail to capture the full scope of this compound's activity. Instead, integrated biomarker approaches incorporating assessment of vascular normalization parameters, immune cell infiltration, and stromal modifications may provide more comprehensive insights into drug activity and resistance mechanisms. The development of such multidimensional biomarker panels will be essential for optimal patient selection and treatment monitoring in future clinical applications [5] [6].

Limitations and Future Directions

While PDX models represent valuable tools for evaluating this compound efficacy, several important limitations must be considered when interpreting preclinical data. The absence of a fully functional immune system in standard PDX models (using immunodeficient mice) limits the ability to study immunomodulatory effects, necessitating complementary syngeneic models for immuno-oncology applications. Additionally, the gradual replacement of human stroma with mouse components during PDX passaging may alter drug penetration and microenvironmental interactions in ways that differ from the original human tumor. Careful experimental design and data interpretation are essential to account for these potential limitations [7] [6].

Future research directions for this compound should explore novel combination strategies beyond those already investigated, particularly regimens that simultaneously target multiple aspects of the tumor microenvironment. The development of more specific biomarkers to identify tumors most likely to respond to this compound's multi-targeted approach remains an important unmet need. Additionally, investigation of resistance mechanisms through long-term treatment of PDX models could provide insights into how tumors evade this compound's effects and inform strategies to overcome or prevent resistance. Finally, the translation of this compound's promising preclinical profile into clinical benefit will require carefully designed trials that incorporate the lessons learned from these comprehensive preclinical studies [5] [4] [9].

Conclusion

References

Lucitanib FGF signaling pathway angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Drug Profile

The table below summarizes the key characteristics of this compound:

Property Description
Chemical Name 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methylnaphthalene-1-carboxamide [1]
Molecular Formula C₂₆H₂₅N₃O₄ [1]
Mechanism of Action Small molecule inhibitor of receptor tyrosine kinases [2]
Primary Targets (IC50) FGFR1 (7-17.5 nM), VEGFR1/2/3 (7/25/10 nM), PDGFRα/β (13/8 nM) [2]
Therapeutic Context Investigational; has been used in clinical trials for breast cancer, NSCLC, SCLC, and other solid tumors [1]

Mechanism of Action: Inhibiting Angiogenesis

This compound potently inhibits key receptor tyrosine kinases involved in tumor angiogenesis and growth. The following diagram illustrates how it disrupts the FGF and VEGF signaling pathways:

G cluster_legend Key: FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds DownstreamSignaling Downstream Signaling (RAS/MAPK, PI3K/AKT, PLCγ, STAT) FGFR->DownstreamSignaling Activates VEGFR->DownstreamSignaling Activates PDGFR PDGFR PDGFR->DownstreamSignaling Activates CellularEffects Cellular Effects (Proliferation, Survival, Migration, Angiogenesis) DownstreamSignaling->CellularEffects Promotes This compound This compound This compound->FGFR Inhibits This compound->VEGFR Inhibits This compound->PDGFR Inhibits Ligand Ligand Receptor Receptor Process Intracellular Process Outcome Cellular Outcome

This compound's multi-targeted profile is therapeutically advantageous, as it can simultaneously inhibit multiple pro-angiogenic pathways, potentially overcoming resistance to agents targeting only the VEGF pathway [3] [2].

Key Experimental Evidence & Protocols

This compound has been evaluated in various preclinical models. The table below summarizes core experimental findings and methodologies from pivotal studies:

| Experimental Context | Key Findings | Detailed Methodology & Protocols | | :--- | :--- | :--- | | In Vitro Cell Assays [3] | Potent inhibition of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2. |

  • Cell Lines & Culture: Various human cancer cell lines maintained in RPMI medium with 10% FBS. HUVECs maintained in MCDB131 medium with 20% FBS and supplements.
  • Viability Assay: Cells treated with a this compound concentration range (0.01 to 50 µM) for 72 hours. Cell viability measured using MTS assay.
  • IC50 Calculation: Half-maximal inhibitory concentration calculated using CalcuSyn software.
| | In Vivo Xenograft Models [3] | Marked tumor growth inhibition across models; enhanced efficacy in FGFR1-amplified lung cancer models. |
  • Animal Models: Female NCr-nu/nu mice (6 weeks old) implanted with cancer cell lines.
  • Drug Administration: this compound was administered to the mice, and tumor growth was monitored.
  • Mechanism Analysis: Efficacy attributed to potent inhibition of angiogenesis, observed as reduced tumor vascular density and increased necrosis.
| | Molecular Analysis [3] | this compound treatment inhibited phosphorylation of FGFR, FRS2, and ERK1/2, confirming target engagement. |
  • Western Blotting: Protein extracts from treated/untreated cells analyzed with specific antibodies against p-FGFR, p-FRS2, and p-ERK1/2.
  • Gene Copy Number: DNA extracted and FGFR1/FGFR2 copy number assessed via TaqMan Copy Number Assay.
  • Gene Expression: RT-PCR used for relative quantification of FGFR1, FGFR2, and FGF2 mRNA.
|

Clinical Development Context

While this analysis focuses on the core science, it is important to note that this compound remains an investigational drug and has not received full approval for general use [1]. Its most promising clinical activity was observed in early-phase trials in breast cancer patients with FGFR1 or FGF3/4/19 gene amplification [3].

References

Lucitanib pharmacokinetics profile absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Pharmacokinetic Profile

Parameter Summary of Findings
Structural Model Two-compartment model with zero-order release into dosing compartment, followed by first-order absorption and first-order elimination [1] [2].

| Absorption | - Formulation Impact: Release duration differs between film-coated tablet (0.243 hours) and hard gelatin capsule (0.814 hours), but this is not clinically meaningful [1] [2].

  • Food/PPIs: Concomitant use of proton pump inhibitors (PPIs) has no clinically significant effect on absorption [1] [2]. | | Distribution | - Protein Binding: Information not available in provided search results.
  • Volume of Distribution: Information not specified. | | Metabolism | - Pathways: Not detailed in provided search results.
  • Enzyme Interactions: No statistically significant effects detected for concomitant CYP3A4/CYP2C8 inhibitors or inducers, or P-glycoprotein inhibitors [1] [2]. | | Elimination | - Half-Life: Reported as 31–40 hours, suitable for once-daily dosing [3].
  • Clearance: Apparent clearance (CL/F) is part of the PopPK model, with high between-subject variability [1] [2]. | | Key Covariates | - Body Weight: Partially explains the large between-subject pharmacokinetic variability [1] [2].
  • Other Demographics: No significant effects of age, sex, race, tumor type, mild/moderate renal impairment, or mild hepatic impairment on this compound pharmacokinetics [1] [2]. |

Population Pharmacokinetic Modeling and Methodology

The population pharmacokinetic (PopPK) model for this compound was developed using data from five Phase 1/2 clinical studies, providing a robust analysis framework [1] [2].

  • Data Source: The analysis pooled 4,980 pharmacokinetic samples from 403 patients with advanced cancers across the studies [1].
  • Software: Modeling was performed using Nonlinear Mixed-Effects Modeling (NONMEM) v.7.4.3 with the First Order Conditional Estimation with Interaction (FOCE-I) method [2].
  • Bioanalysis: this compound concentrations in plasma were measured using a validated liquid chromatography–tandem mass spectrometry method, with a lower limit of quantification of 2.00 ng/mL [2].
  • Covariate Analysis: The effect of continuous and categorical covariates was tested using a stepwise procedure on key parameters. Allometric scaling based on body weight was fixed in the base model [2].

Clinical Implications and Experimental Protocols

  • High Variability: The PopPK analysis confirmed high between-subject variability in this compound exposure, which could not be fully explained by the covariates tested [1] [2].
  • Dosing Strategy: This high variability supports the use of a safety-based dose-titration strategy in clinical practice to optimize individual drug exposure, maximize potential benefit, and manage toxicity [1] [2].
  • Clinical Trial Sampling: Pharmacokinetic assessments in clinical trials included both intensive and sparse sampling [1]. The diagram below outlines a typical intensive sampling schedule for characterizing this compound pharmacokinetics.

lucitanib_PK_sampling Figure: Example Intensive PK Sampling Schedule Start Cycle 1 Day 1 (this compound Dose) PK_Timepoints Pre-dose (0h) 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose Start->PK_Timepoints Trough Trough Samples (e.g., Pre-dose on Days 4, 7, 14, 21, 28) PK_Timepoints->Trough Follow-up

References

Lucitanib's Mechanism of Action and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib is a small molecule inhibitor that selectively targets several receptor tyrosine kinases. The table below summarizes its primary targets and their roles in angiogenesis [1] [2]:

Target IC₅₀ (nM) Role in Angiogenesis and Cancer
VEGFR1 7-12 nM Key regulator of VEGF-induced angiogenesis; mediates endothelial cell proliferation, migration, survival, and permeability [3] [4].
VEGFR2 4-25 nM Main mediator of VEGF-induced angiogenesis; controls endothelial cell proliferation, migration, and survival [3] [4].
FGFR1 7-17.5 nM Implicated as an escape mechanism from anti-angiogenic therapy and a driver oncogene; its amplification is found in ~20% of squamous cell lung cancers and ~10% of breast cancers [1] [5] [6].
PDGFRα/β 13/8 nM -

This multi-targeted profile allows this compound to simultaneously inhibit both the VEGF and FGF signaling pathways, which is considered therapeutically advantageous, especially in tumors dependent on FGFR signaling [1] [7].

Experimental Evidence in HUVEC Models

While a full, step-by-step protocol for HUVEC proliferation assays with this compound was not detailed in the search results, key experimental details and findings are available.

  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. They are typically maintained in Endothelial Cell Growth Medium-2 (EGM-2) and used at low passages (e.g., passages 4-5) [4].

  • Key Findings on VEGFR-2 Activation: One study directly investigated the effect of various indolic compounds, providing a methodological framework relevant to kinase inhibitors like this compound [4].

    • Assay Type: Phosphorylated VEGFR-2 quantification by ELISA.
    • Procedure: Confluent HUVECs were washed and pre-treated with the study compounds in a serum-free basal medium for 4 to 24 hours, followed by stimulation with VEGF (e.g., 25 ng/mL) for 5 minutes. Cells were then lysed, and protein content was determined for analysis [4].
    • Relevance to this compound: This demonstrates a standard method for directly measuring the inhibition of VEGFR-2 activation in HUVECs, which would be a core experiment for validating this compound's mechanism.
  • Evidence of Overall Anti-Angiogenic Efficacy: Although not specific to HUVECs, this compound's overall effect is confirmed. In all in vivo xenograft models studied, this compound demonstrated marked tumor growth inhibition due to potent inhibition of angiogenesis [1] [7]. This anti-angiogenic effect is a direct consequence of its action on vascular endothelial cells.

Signaling Pathways Inhibited by this compound

The following diagram illustrates the key signaling pathways in endothelial cells that are inhibited by this compound, leading to suppressed proliferation and angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding PLCg PLCγ Pathway VEGFR2->PLCg PI3K PI3K/AKT Pathway VEGFR2->PI3K RAS RAS/RAF/MEK/MAPK Pathway VEGFR2->RAS FRS2 FRS2 Adaptor FGFR1->FRS2 This compound This compound Inhibition This compound->VEGFR2 This compound->FGFR1 Intracellular Intracellular Signaling Proliferation Inhibition of: - Cell Proliferation - Cell Migration - Cell Survival PLCg->Proliferation PI3K->Proliferation RAS->Proliferation FRS2->PI3K FRS2->RAS Angiogenesis Suppression of Angiogenesis Proliferation->Angiogenesis

Methodological Considerations for Assay Design

Based on the general principles from the search results, here are key factors to consider when designing HUVEC proliferation assays for this compound:

  • Cell Viability Assay: A common method is the MTS assay, where quantitation is measured at 490 nm after 72 hours of drug treatment. The half-maximal inhibitory concentration (IC₅₀) can be calculated using appropriate software [1].
  • Proliferation vs. Viability: Consider using a migration wound-healing assay to complement proliferation data. One study showed that compounds inhibiting VEGFR-2 activation also significantly inhibited HUVEC migration in the presence of VEGF after 24 hours [4].
  • Confirmatory Western Blotting: To confirm the mechanism, you can analyze the inhibition of pathway activation by Western blotting. Key targets to examine include phospho-VEGFR-2, phospho-FGFR, phospho-FRS2, and downstream markers like phospho-ERK1/2 [1].
  • Drug Preparation: this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. A range of concentrations (e.g., 0.01 to 50 μM) is typically tested in vitro [1].

References

Lucitanib binding mode FGFR1 crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib-FGFR1 Binding Interactions

The following table summarizes the key molecular interactions between this compound and the FGFR1 kinase domain, based on the crystal structure (PDB ID: 4RWL) [1] [2]:

Interaction Aspect Details
PDB ID 4RWL [1] [2]
Protein Conformation DFG-Din inactive conformation with a closed activation segment and autoinhibitory brake [1].
Inhibitor Type Type I½A inhibitor [1].

| Key Hydrogen Bonds | - Quinoline N1 Backbone NH of Ala564 (hinge region) [1].

  • Carboxamide oxygen NH group of Asp641 (DFG motif) [1].
  • Amide group Glu531 (αC-helix) [1]. | | Major Hydrophobic Contacts | - Spine residues: RS2, RS3, CS6, CS7, CS8 [1].
  • Shell residues: Sh1, Sh2, Sh3 [1].
  • Other residues: β3-strand (Lys514), αC-helix (Glu531), hinge region (Glu562, Tyr563, Ala564, Ser565), A-loop (Ala640, Leu644) [1]. | | Binding Regions | Front cleft, gate area, back cleft, BP-I-A, BP-I-B, BP-II-in [1]. |

Structural Basis for Drug Resistance

A significant challenge in targeted cancer therapy is the emergence of resistance mutations. The V561M "gatekeeper" mutation in FGFR1 confers strong resistance to this compound but less so to other inhibitors like AZD4547 [3] [2].

  • Mechanism of Resistance: The valine-to-methionine substitution at position 561 introduces a larger sulfur-containing side chain. This primarily reduces the van der Waals interactions between this compound and the protein, weakening its binding affinity [2].
  • Contrast with AZD4547: AZD4547 retains potency against the V561M mutant due to a flexible chemical linker that allows it to adapt its binding mode, a flexibility that this compound's structure lacks [3] [2].

The diagram below illustrates how this compound binding is affected by the V561M gatekeeper mutation.

G WildType Wild-Type FGFR1 (Gatekeeper: V561) LucitanibWT Strong this compound Binding WildType->LucitanibWT Mutation V561M Mutation WildType->Mutation Mutant Mutant FGFR1 (Gatekeeper: M561) Mutation->Mutant LucitanibMut Weakened this compound Binding Mutant->LucitanibMut Effect Primary Effect: Reduced van der Waals Interactions Mutant->Effect

Key Experimental & Computational Methods

The following experimental and computational approaches are critical for studying these binding interactions.

Method Application & Protocol Summary

| X-ray Crystallography [3] | Experimental Snapshot (4RWL):

  • Resolution: 2.98 Å
  • Expression System: E. coli BL21(DE3)
  • Software: Data processed with HKL-2000; structure refined with PHENIX. | | Molecular Dynamics (MD) Simulations [2] | Computational Protocol:
  • Software: AMBER 11 package.
  • Force Fields: Proteins (ff99SB), Ligands (GAFF).
  • System Setup: Solvated in TIP3P water box, neutralized with Na⁺ ions.
  • Simulation: Equilibration followed by production run to analyze complex stability. | | Binding Free Energy Calculation (MM/GBSA) [2] | Computational Analysis:
  • Method: Molecular Mechanics/Generalized Born Surface Area.
  • Application: Quantifies binding affinity and decomposes energy contributions (van der Waals, electrostatic) per residue. | | Umbrella Sampling (US) [2] | Computational Analysis:
  • Method: Generates Potential of Mean Force (PMF) profile.
  • Application: Simulates the dissociation process of the inhibitor from the binding pocket, revealing resistance mechanisms. |

Key Takeaways for Researchers

  • Exploit Flexibility: The case of AZD4547 shows that designing inhibitors with flexible linkers can help maintain potency against gatekeeper mutations [3].
  • Target Hydrophobic Networks: The hydrophobic spine and shell residues are critical for high-affinity binding; optimizing these interactions can improve drug efficacy [1].
  • Use Computational Tools: MD simulations and free energy calculations are powerful for predicting resistance and guiding the design of next-generation inhibitors [2].

References

Lucitanib Kinase Inhibition Profile and Biological Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary kinase targets of lucitanib and the therapeutic rationale for targeting them in cancer.

Kinase Target Reported IC₅₀ / Kd values Biological Rationale in Cancer

| CSF1R | IC₅₀: 5 nM [1] Kd: <100 nM [2] | Modulates tumor-associated macrophages (TAMs); depletion of immunosuppressive M2-like TAMs may enhance anti-tumor immunity [3] [4]. | | VEGFR1 | IC₅₀: 7 nM [1] [5] | Inhibits angiogenesis, starving tumors of oxygen and nutrients [6] [7]. | | VEGFR2 | IC₅₀: 25 nM [1] [5] | Potent anti-angiogenic effect; primary mediator of VEGF-driven endothelial cell proliferation [6] [2]. | | VEGFR3 | IC₅₀: 10 nM [1] [5] | Inhibits lymphangiogenesis, potentially reducing metastatic spread [7]. | | FGFR1 | IC₅₀: 7-17.5 nM [4] [1] | Blocks oncogenic signaling and resistance pathways in FGFR-amplified cancers (e.g., breast, lung) [8] [2]. | | FGFR2 | IC₅₀: 82.5 nM [1] | Key driver in subsets of gastric and endometrial cancers [2]. | | PDGFRα/β | Kd: <100 nM [2] | Targets pericytes and cancer-associated fibroblasts, contributing to vessel destabilization [6]. |

The following diagram illustrates how this compound's multi-kinase inhibition simultaneously targets multiple pro-tumorigenic pathways:

G This compound This compound VEGFRs VEGFR1/2/3 This compound->VEGFRs Inhibits FGFRs FGFR1/2/3 This compound->FGFRs Inhibits PDGFRs PDGFRα/β This compound->PDGFRs Inhibits CSF1R CSF1R This compound->CSF1R Inhibits Angiogenesis Angiogenesis Inhibition TME TME Modulation (Macrophages, Fibroblasts) TumorCell Tumor Cell Growth (FGFR-driven) VEGFRs->Angiogenesis FGFRs->TumorCell PDGFRs->TME CSF1R->TME

Key Experimental Evidence and Methodologies

This compound's activity, particularly its CSF-1R inhibition, has been validated through various preclinical and clinical studies.

In Vitro and Mechanistic Assays
  • Cell-Free Kinase Assays: Biochemical assays (e.g., kinase binding or enzymatic activity) established this compound's direct inhibition and low nanomolar affinity (Kd <100 nM) for CSF1R, VEGFRs, FGFRs, and PDGFRs [2].
  • Cell Proliferation/Viability Assays (MTS): In HUVECs stimulated with VEGF or bFGF, this compound inhibited proliferation with IC₅₀ values of 40 nM and 50 nM, respectively, confirming functional anti-angiogenic activity [1] [7]. It also showed potent growth inhibition in tumor cell lines harboring FGFR1 amplification or FGFR2 mutations [2].
  • Western Blotting: Used to demonstrate that this compound treatment reduces phosphorylation of key signaling proteins downstream of FGFR (FRS2) and in the MAPK pathway (ERK1/2), confirming pathway blockade in cancer cells [2].
  • Flow Cytometry (TUNEL Assay): Applied to detect apoptosis in cancer cell lines (e.g., DMS114, H1299) following this compound treatment, linking pathway inhibition to cell death [2].
In Vivo Models and Clinical Pharmacokinetics
  • Mouse Xenograft Models: this compound demonstrated dose-dependent tumor growth inhibition and stabilization in models including HT-29 colon carcinoma, A2780 ovarian carcinoma, and MDA-MB-231 breast cancer [1] [7] [2]. Efficacy was particularly marked in models with FGFR pathway alterations [2].
  • Population Pharmacokinetic (PopPK) Modeling: Based on data from 403 patients across five Phase 1/2 trials, a two-compartment model with zero-order release and first-order elimination best described this compound's pharmacokinetics [6]. This model identified high between-subject variability, supporting the use of safety-based dose titration to optimize individual patient exposure [6].

The mechanism by which this compound modulates the tumor immune microenvironment through CSF-1R inhibition is detailed below:

G cluster_prior Prior State: Immunosuppressive TME cluster_post After this compound (CSF1R Inhibition) M2_TAM M2-like TAMs (Immunosuppressive) This compound This compound M2_TAM->this compound Target T_Cell_Supp Impaired T-cell Function & Infiltration Phagocytic_Mac Reprogrammed/Depleted TAMs (Enhanced Phagocytosis) This compound->Phagocytic_Mac Reduces/Reprograms T_Cell_Inf Increased CD8+ T-cell Infiltration Phagocytic_Mac->T_Cell_Inf Allows

Clinical Trial Context and Future Directions

Early-phase clinical trials have explored this compound primarily in advanced solid tumors.

  • Dosing and Safety: The maximum tolerated dose (MTD) was identified as 15 mg once daily [9]. Common adverse events included hypertension, proteinuria, and asthenia, consistent with its strong anti-angiogenic profile [9].
  • Efficacy Signals: Promising efficacy was observed in early trials, particularly in patients with FGF-aberrant tumors. In one Phase I/IIa study, the objective response rate (ORR) was 30.4% in the FGF-aberrant group and reached 50% in a subgroup of patients with FGF-aberrant breast cancer [9].
  • Combination Potential: The strong biological rationale for combining anti-angiogenic agents with immunotherapy [6], along with this compound's specific ability to modulate TAMs via CSF-1R inhibition [3] [4], suggests potential for future combination strategies with immune checkpoint inhibitors.

References

Lucitanib Clinical Trial Protocol Design: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Lucitanib (E3810) is an oral small molecule multi-kinase inhibitor with a unique target profile. Its primary mechanism of action involves the potent inhibition of the tyrosine kinase activity of Fibroblast Growth Factor Receptors 1-3 (FGFR1-3), Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β) [1] [2]. This triple-targeted design aims to simultaneously disrupt multiple critical pathways driving tumor growth, angiogenesis, and survival.

The following diagram illustrates the core signaling pathways targeted by this compound and their roles in tumorigenesis:

G cluster_pathways This compound-Targeted Pathways cluster_downstream Downstream Signaling cluster_effects Biological Effects in Cancer This compound This compound FGFR FGFR 1-3 This compound->FGFR Blocks VEGFR VEGFR 1-3 This compound->VEGFR Blocks PDGFR PDGFR α/β This compound->PDGFR Blocks FGF FGF Ligands FGF->FGFR MAPK Ras/Raf/MEK/MAPK (Proliferation, Differentiation) FGFR->MAPK Inhibits PI3K PI3K/AKT (Survival, Metabolism) FGFR->PI3K Inhibits VEGF VEGF Ligands VEGF->VEGFR VEGFR->PI3K Inhibits PLCG PLCγ (Migration, Angiogenesis) VEGFR->PLCG Inhibits PDGF PDGF Ligands PDGF->PDGFR PDGFR->MAPK Inhibits PDGFR->PI3K Inhibits STAT STAT (Growth, Survival) PDGFR->STAT Inhibits TumorGrowth Enhanced Tumor Cell Proliferation & Survival MAPK->TumorGrowth PI3K->TumorGrowth TreatmentResistance Treatment Resistance PI3K->TreatmentResistance STAT->TumorGrowth Angiogenesis Angiogenesis PLCG->Angiogenesis Metastasis Metastasis PLCG->Metastasis

Summary of Clinical Evidence

Clinical development for this compound has explored its efficacy across various solid tumors, with particular focus on cancers characterized by FGF/FGFR pathway aberrations.

Table 1: Summary of Key Clinical Trial Efficacy Data
Tumor Type Trial Phase / Identifier Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Key Findings

| Nasopharyngeal Carcinoma (NPC) [3] | Phase Ib | Heavily pre-treated, recurrent/metastatic (n=20) | Continuous: 20% Intermittent: 10% | Continuous: 90% Intermittent: 60% | Promising activity; some responses >3 years. | | FGF-aberrant Breast Cancer [1] | Phase 1/2 | Heavily pre-treated advanced breast cancer | 50% | Information Missing | Median PFS over 9 months. | | Various Advanced Cancers [2] | Phase 2 (NCT02747797) | FGFR/VEGFR/PDGFR pathway aberrations (Trial withdrawn) | N/A | N/A | Protocol designed for 10 mg daily; focused on biomarker-selected population. |

Table 2: Safety Profile Overview from Clinical Trials
Adverse Event (AE) Frequency / Grade Management Recommendations
Hypertension [3] Most frequent Grade ≥3 AE (30% in continuous dosing) Regular BP monitoring; aggressive antihypertensive therapy.
Proteinuria [3] Grade ≥3 in 20% (continuous dosing) Regular urinalysis monitoring; dose modification if severe.
Increased AST/ALT [3] Grade ≥3 in 10% (continuous dosing) Regular liver function test monitoring.
Decreased Platelet Count [3] Grade ≥3 in 10% (continuous dosing) Regular hematological monitoring.
Other Common AEs Nausea, fatigue, edema [4] Supportive care.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To quantitatively determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR1-3, VEGFR1-3, and PDGFRα/β.

Methodology:

  • Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
  • Reaction Conditions:
    • Prepare kinase enzymes in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
    • Use a fixed ATP concentration at the Km value for each respective kinase.
    • Serially dilute this compound in DMSO (e.g., 10-point, 3-fold serial dilution from 10 µM).
  • Procedure:
    • Dispense this compound dilutions and kinase into a low-volume 384-well plate.
    • Initiate the reaction by adding ATP and substrate.
    • Incubate for 60 minutes at room temperature.
    • Stop the reaction with HTRF detection reagents (EDTA and labeled antibodies).
    • Read fluorescence resonance energy transfer (FRET) signals on a compatible plate reader.
  • Data Analysis: Plot signal versus log(inhibitor concentration). Fit data to a four-parameter logistic model to calculate the IC₅₀ value for each kinase.
In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound monotherapy in patient-derived xenograft (PDX) models with FGFR1 amplification.

Methodology:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG) implanted with breast cancer PDX tissue characterized by FGFR1 amplification.
  • Dosing Regimen:
    • Treatment Arm: this compound, 10 mg/kg, administered orally, once daily (Continuous dosing, 5 days on/2 days off, or 3 weeks on/1 week off).
    • Control Arm: Vehicle control, administered orally on the same schedule.
  • Tumor Monitoring:
    • Measure tumor volumes 2-3 times weekly using a digital caliper.
    • Calculate tumor volume using the formula: (Length × Width²) / 2.
    • Monitor animal body weight as an indicator of systemic toxicity.
  • Endpoint Analysis:
    • Primary Endpoint: Tumor growth inhibition, expressed as %TGI = [1 - (ΔTreated / ΔControl)] × 100%.
    • Secondary Endpoints: Objective regression rate, progression-free survival, and analysis of downstream pathway modulation in harvested tumor tissues via immunohistochemistry or Western blot.

Proposed Clinical Trial Protocol Framework

The following workflow outlines the key stages in designing and executing a Phase II clinical trial for this compound:

G Phase1 Phase 1: Protocol Finalization Sub1_1 Define Patient Population: - Histologically confirmed cancer - Documented FGFR aberration - Progression on prior therapy Phase1->Sub1_1 Phase2 Phase 2: Study Start-Up Sub2_1 Site Selection & IRB Approval Phase2->Sub2_1 Phase3 Phase 3: Subject Management Sub3_1 Screening & Informed Consent Phase3->Sub3_1 Phase4 Phase 4: Data Analysis Sub4_1 Statistical Analysis: - Intent-to-treat population - Kaplan-Meier for PFS/OS - Logistic regression for ORR Phase4->Sub4_1 Sub1_2 Determine Study Schema: - Randomization (e.g., 1:1) - Dosing Arms (e.g., 10mg vs 15mg) - Blinding (Open-label) Sub1_1->Sub1_2 Sub1_3 Set Primary Endpoint: - Progression-Free Survival (PFS) - Objective Response Rate (ORR) Sub1_2->Sub1_3 Sub2_2 Biomarker Testing Strategy: - Centralized FISH for FGFR1 - ctDNA analysis for mutations Sub2_1->Sub2_2 Sub3_2 Treatment Cycles: - 28-day cycles - Daily oral administration - Concomitant medication log Sub3_1->Sub3_2 Sub3_3 Toxicity Management: - AE monitoring per CTCAE - Dose modification scheme - Supportive care Sub3_2->Sub3_3 Sub3_4 Efficacy Assessment: - Radiologic imaging every 8 weeks - RECIST 1.1 criteria - CA-125 levels (if applicable) Sub3_3->Sub3_4 Sub4_2 Biomarker Correlation: - Response vs. FGFR status - ctDNA dynamics Sub4_1->Sub4_2

Key Protocol Elements
  • Study Population:

    • Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed, advanced/metastatic solid tumors characterized by FGFR1 amplification (e.g., in breast cancer [1] [5]) or other FGFR/VEGFR/PDGFR pathway aberrations. Patients should have progressed on at least one prior line of systemic therapy, have measurable disease per RECIST 1.1, and an ECOG performance status of 0-1 [6] [2].
    • Exclusion Criteria: Uncontrolled hypertension (>150/90 mmHg despite medication), significant cardiovascular disease, untreated CNS metastases, use of strong CYP2C8 or CYP3A4 inhibitors/inducers, and inadequate organ function [2].
  • Study Design: A multicenter, open-label, randomized Phase II study. Patients with FGF-aberrant tumors will be randomized 1:1 to receive two different doses of this compound (e.g., 10 mg vs. 15 mg daily) to identify the optimal therapeutic window [1].

  • Statistical Considerations:

    • Primary Endpoint: Progression-Free Survival (PFS) at 6 months in the FGF-aberrant population.
    • Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), safety and tolerability, and patient-reported outcomes.
    • Sample Size: Approximately 160 patients for the primary randomized comparison, with potential for an expansion cohort.

Critical Considerations for Development

  • Biomarker Strategy: Patient selection is critical. The development of a robust and validated companion diagnostic assay for FGFR1 amplification (e.g., via FISH) and other aberrations is essential for enriching the trial population for responders [1] [5].
  • Toxicity Management: Proactive management of class-effect AEs like hypertension and proteinuria is required. Protocol-defined dose modification rules (dose holds and reductions) are necessary to manage toxicity while maintaining efficacy [3].
  • Combination Therapy: Given its anti-angiogenic and anti-FGFR properties, this compound is a rational candidate for combination with immune checkpoint inhibitors (e.g., nivolumab) [4] or chemotherapy, which would require separate, carefully designed Phase Ib/II trials.

Conclusion

This compound represents a promising multi-targeted therapeutic agent with demonstrated clinical activity in FGF/FGFR-driven tumors and heavily pre-treated populations. Its development underscores the importance of a biomarker-driven strategy. Future clinical success depends on the careful design of trials that incorporate precise patient selection, proactive safety management, and exploration in novel combination regimens. The protocol frameworks and experimental details provided herein offer a foundation for advancing the clinical development of this targeted therapy.

References

Lucitanib population pharmacokinetic PopPK modeling

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib PopPK Model and Covariate Analysis

This compound is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α/β) [1] [2]. The population pharmacokinetic (PopPK) model for this compound was developed using intensive and sparse oral pharmacokinetic data from five Phase 1/2 clinical studies involving 403 patients with advanced cancers [1] [2].

This compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination [1]. The structural model includes between-subject variability (BSV) for key parameters, and body weight was incorporated as a covariate using allometric scaling [2].

Quantitative Population Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and the impact of evaluated covariates on this compound exposure based on the final PopPK model:

Parameter Description Value/Findings
Structural Model Compartments + Absorption Two-compartment, zero-order release to dosing compartment, then first-order absorption [1]
Release Duration (D1) Formulation impact Tablet: 0.243 h; Capsule: 0.814 h (not clinically meaningful) [1]
Covariate: Body Weight Impact on CL/F and V/F Statistically significant; partially explained BSV [1]
Covariate: Formulation Tablet vs. Capsule Impact on release duration only, no clinically significant effect on overall exposure [1]

| Covariates with No Significant Impact | Demographics, Organ Function, Comedications | • Age, sex, race, tumor type [1] • Mild/Moderate renal impairment, mild hepatic impairment [1] • Concomitant CYP3A4/CYP2C8/P-gp inhibitors/inducers, Proton Pump Inhibitors (PPIs) [1] | | Key Conclusion | Between-Subject Variability (BSV) | High BSV supports safety-based dose titration in clinical practice [1] [2] |

Detailed Experimental Protocol for this compound PopPK Analysis

This section details the methodologies used in the development of the this compound PopPK model.

Clinical Study Design and Patient Data

The analysis pooled data from five clinical trials [1]:

  • Studies: E-3810-I-01 (NCT01283945), CO-3810-025 (NCT02202746), FINESSE (NCT02053636), E3810-II-02 (NCT02109016), INES (ISRCTN23201971)
  • Patient Population: 403 patients with advanced solid tumors.
  • Dosing: this compound was administered orally at doses from 5 mg to 30 mg once daily. Two immediate-release formulations were used: a film-coated tablet and a hard gelatin capsule [1] [2].
  • Pharmacokinetic Sampling: A combination of intensive sampling (during the first cycle) and sparse sampling (across multiple cycles) was used to characterize the pharmacokinetic profile [1].
Bioanalytical Methods
  • Sample Collection: Blood samples were collected in lithium heparin tubes and processed to plasma within approximately 30 minutes [2].
  • Quantification: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
  • Calibration Range: The assay was calibrated from 2.00 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 2.00 ng/mL [2].
Pharmacometric Modeling Workflow

The modeling was performed using Non-linear Mixed Effects Modeling (NONMEM) software, and the workflow can be summarized as follows:

cluster_BaseModel Base Model (Structural Model) cluster_CovariateModel Covariate Analysis cluster_ModelEval Model Evaluation Start Start: this compound PK Data BaseModel Base Model Development Start->BaseModel CovariateModel Covariate Model Building BaseModel->CovariateModel ModelEval Model Evaluation CovariateModel->ModelEval FinalModel Final Model & Conclusions ModelEval->FinalModel b1 1-, 2-, 3-Compartment Models Tested b2 First-order vs Zero-order Release + First-order Absorption Tested b1->b2 b3 Estimate BSV for Parameters (D1, Ka, CL/F, Vc/F, etc.) b2->b3 b4 Residual Error Model Selection (Additive + Proportional vs Proportional) b3->b4 c1 Exploratory Analysis: Post hoc estimates vs Covariates c2 Stepwise Covariate Model Building c1->c2 c3 Covariates Tested: Demographics, Organ Function, Comedications, Formulation, Lab Values c2->c3 e1 Goodness-of-Fit (GOF) Plots e2 Visual Predictive Checks (VPC) e1->e2 e3 Bootstrap Analysis e2->e3

Software and Estimation
  • Primary Software: NONMEM (v.7.4.3) was used for model development [2].
  • Estimation Method: First Order Conditional Estimation with Interaction (FOCE-I) [2].
  • Supporting Tools: R (v.3.5) with Xpose (v.0.4.11) for graphics and Perl-speaks-NONMEM (PsN, v.4.8.1) for visual predictive checks and bootstrap analysis [2].
Base Model Development
  • Structural Model: Various models (1-, 2-, and 3-compartment) with different absorption processes were tested. A 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption, provided the best fit [2].
  • Between-Subject Variability (BSV): Was assessed for parameters including duration of zero-order release (D1), first-order absorption rate constant (Ka), apparent clearance (CL/F), apparent central volume (Vc/F), and others [2].
  • Residual Error: Both proportional and combined (additive and proportional) error models were tested [2].
Covariate Model Building
  • Allometric Scaling: Body weight was included a priori as a covariate on all clearance and volume parameters, with exponents fixed to 0.75 and 1.0, respectively [2].
  • Covariate Testing: A stepwise approach was used to test the effects of various covariates (demographics, organ function, concomitant medications, formulation, etc.) on model parameters. Relationships were first explored graphically, then tested statistically [2].
Model Evaluation
  • Goodness-of-Fit (GOF): Standard GOF plots were used for diagnostic assessment [2].
  • Visual Predictive Checks (VPC): Used to evaluate the model's ability to simulate data that matches the observed data [2].
  • Bootstrap: To assess the stability and precision of the parameter estimates [2].

Key Conclusions and Clinical Applications

The developed PopPK model adequately described this compound's pharmacokinetics in patients with advanced cancer [1]. The analysis revealed high between-subject variability, which could not be fully explained by the covariates tested beyond body weight [1] [2]. This high variability supports the use of a safety-based dose-titration strategy in clinical practice to optimize individual drug exposure and maximize potential benefit for patients [1] [2].

References

Comprehensive Application Notes and Protocols for Lucitanib (E-3810) in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lucitanib (E-3810) represents a novel targeted therapeutic agent with a unique multi-kinase inhibition profile that simultaneously targets key pathways involved in both tumor angiogenesis and direct oncogenic signaling. This quinoline derivative exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1-3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β), creating a multifaceted approach to cancer treatment. The distinct mechanism of action enables this compound to address both VEGF-driven angiogenesis and FGF-mediated pathway activation, which is particularly relevant given the role of FGFR signaling as both a driver oncogene and an escape mechanism from anti-angiogenic therapy. Originally developed as an angiogenesis inhibitor, this compound has demonstrated promising clinical activity across multiple solid tumor types, especially in malignancies with FGFR pathway alterations, positioning it as a valuable investigational agent for researchers exploring targeted therapy approaches in oncology drug development.

Mechanism of Action and Pharmacological Profile

Multi-Target Inhibition Strategy

This compound employs a strategic multi-kinase inhibition approach that simultaneously disrupts complementary pathways in tumor development and maintenance. The compound demonstrates low nanomolar potency against key receptor tyrosine kinases: FGFR1 (IC50 = 7-17.5 nM), VEGFR1/2 (IC50 = 7-25 nM), VEGFR3 (IC50 = 10 nM), and PDGFRα/β (IC50 = 13/8 nM) [1]. This balanced inhibition profile is particularly advantageous because it targets not only the VEGF-dependent angiogenesis pathway but also addresses FGF-mediated resistance mechanisms that often limit the efficacy of pure anti-angiogenic agents. The simultaneous pathway blockade prevents the compensatory signaling that frequently emerges during single-pathway inhibition, thereby enhancing durability of response.

Structural Characteristics and Binding Mode

The molecular structure of this compound features a quinoline core scaffold bearing aminocyclopropyl and naphthalene substituents that optimize its interaction with kinase domains [1]. Structural analyses reveal that this compound binds to FGFR1 in a DFG-Din inactive conformation characterized by an autoinhibitory brake and closed activation segment, classifying it as a type I½A inhibitor [1]. Key molecular interactions include:

  • Hydrogen bonding between the quinoline N1 and the backbone NH group of the hinge residue Ala564
  • Additional bonding between the carboxamide oxygen and the NH group of DFG-D641
  • Stabilizing interaction between the amide group and αC-E531
  • Extended hydrophobic contacts with five spine residues and three shell residues within the kinase domain

This sophisticated binding mode enables this compound to occupy multiple regions of the kinase pocket including the front cleft, gate area, back cleft, and ATP-binding regions I-A, I-B, and II-in [1].

Table 1: Kinase Inhibition Profile of this compound

Target Kinase IC50 Value (nM) Cellular Function Therapeutic Implications
FGFR1 7-17.5 Cell proliferation, differentiation Primary target in FGFR-amplified cancers
VEGFR1 7 Angiogenesis, cell migration Anti-angiogenic activity
VEGFR2 4-25 Angiogenesis, permeability Primary anti-angiogenic target
VEGFR3 10 Lymphangiogenesis Lymphatic metastasis inhibition
PDGFRα 13 Pericyte recruitment, stromal signaling Tumor microenvironment modulation
PDGFRβ 8 Pericyte recruitment, stromal signaling Tumor microenvironment modulation
Src 4.9 Cell adhesion, invasion Metastasis inhibition

Clinical Efficacy Data

Activity in Breast Cancer

The phase II FINESSE study provided compelling evidence of this compound's efficacy in hormone receptor-positive, HER2-negative metastatic breast cancer, with particular activity observed in tumors harboring FGFR1 alterations [2]. This multicenter trial enrolled 76 patients across three molecularly-defined cohorts: FGFR1-amplified (n=32), FGFR1 nonamplified/11q13 amplified (n=18), and FGFR1/11q13 nonamplified (n=26). The study met its primary endpoint in the FGFR1-amplified cohort with an objective response rate (ORR) of 19% (95% CI, 9%-35%), while cohorts 2 and 3 showed ORRs of 0% (95% CI, 0%-18%) and 15% (95% CI, 6%-34%), respectively [2]. Exploratory biomarker analyses revealed enhanced activity in patients with high-level FGFR1 amplification (≥4 copy number variations) compared to those without high amplification (22% vs. 9% ORR), supporting the pharmacogenomic hypothesis that FGFR1 amplification serves as a predictive biomarker for this compound response.

Activity in Nasopharyngeal Carcinoma

A phase Ib study evaluated this compound in recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), demonstrating promising clinical activity in this heavily pretreated population [3]. Twenty patients were randomized to receive this compound via either continuous or intermittent dosing schedules. The continuous dosing arm (n=10) achieved an ORR of 20% and disease control rate (DCR) of 90%, while the intermittent arm (n=10) showed an ORR of 10% and DCR of 60% [3]. Notably, all responses occurred by the first radiological evaluation, and the duration of response exceeded one year, with two patients maintaining sustained responses beyond three years. These findings position this compound as a promising therapeutic option for NPC patients who have progressed on platinum-based chemotherapy, a population with limited effective treatment alternatives.

Preclinical Evidence Across Tumor Types

In vitro and in vivo studies have demonstrated consistent antitumor activity of this compound across multiple cancer models with varying dependencies on FGFR signaling [4]. In cell viability assays, this compound potently inhibited the growth of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2, confirming its direct anti-proliferative effects in FGFR-dependent models [4]. In xenograft studies, this compound exhibited marked tumor growth inhibition attributable to both potent angiogenesis inhibition and direct antitumor effects. Notably, in two lung cancer models with FGFR1 amplification, the antitumor efficacy was more pronounced, suggesting that the simultaneous inhibition of VEGF and FGF receptors in FGFR1-dependent tumors provides therapeutic advantage [4]. Similar antitumor activity was observed in FGFR2 wild-type and amplified or mutated xenograft models, supporting broad potential application across FGFR-aberrant malignancies.

Table 2: Clinical Efficacy of this compound Across Trials

Cancer Type Study Phase Patient Population ORR (%) DCR (%) Median PFS Key Biomarkers
HR+/HER2- Breast Cancer Phase II (FINESSE) FGFR1 amplified (n=32) 19 47 Not reported FGFR1 amplification (≥4 CNV)
HR+/HER2- Breast Cancer Phase II (FINESSE) FGFR1 nonamplified, 11q13 amplified (n=18) 0 33 Not reported None identified
HR+/HER2- Breast Cancer Phase II (FINESSE) FGFR1 & 11q13 nonamplified (n=26) 15 46 Not reported FGFR1 high expression
Nasopharyngeal Carcinoma Phase Ib Continuous dosing (n=10) 20 90 3.73 months Not specified
Nasopharyngeal Carcinoma Phase Ib Intermittent dosing (n=10) 10 60 3.68 months Not specified
Various Advanced Solid Tumors Phase I/IIa FGF-aberrant breast cancer (n=12) 50 (4 confirmed + 2 unconfirmed) Not reported 40.4 weeks FGFR1 or FGF3/4/19 amplification
Various Advanced Solid Tumors Phase I/IIa Angiogenesis-sensitive diseases 26 Not reported 25 weeks None identified

Safety and Tolerability Profile

Adverse Event Management

The safety profile of this compound reflects its multi-kinase inhibition mechanism, with adverse events consistent with anti-angiogenic class effects. Data from the FINESSE study in breast cancer patients revealed that hypertension occurred in 87% of treated patients, with other common events including hypothyroidism (45%), nausea (33%), and proteinuria (32%) [2]. The phase Ib study in nasopharyngeal carcinoma provided additional insights, showing that grade ≥3 treatment-related adverse events occurred in 50% of patients receiving continuous dosing compared to 20% in the intermittent arm [3]. The most frequent grade ≥3 adverse events in the continuous arm included hypertension (30%), proteinuria (20%), increased AST (10%), and decreased platelet count (10%) [3]. These findings indicate that toxicity management through dose modifications and supportive care is essential for maintaining treatment intensity while minimizing adverse effects.

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated that this compound achieves plasma concentrations in the micro/sub-micromolar range following administration, with evidence of drug accumulation after repeated dosing [4]. The phase Ib trial in NPC patients characterized the steady-state pharmacokinetics, revealing consistent exposure profiles across multiple cycles [3]. Importantly, the pharmacokinetic profile supports once-daily oral dosing, with parameters that facilitate continuous target inhibition throughout the dosing interval. Appropriate management of this compound's pharmacokinetic properties, including understanding potential drug-drug interactions and food effects, is essential for optimizing therapeutic efficacy in clinical applications.

Experimental Protocols

In Vitro Cell Viability Assay

Purpose: To evaluate the antiproliferative effects of this compound across cancer cell lines with varying molecular characteristics.

Materials and Reagents:

  • Cancer cell lines with documented FGFR status (e.g., H1299, H1975, H2342 for NSCLC; KATOIII, SNU16 for gastric cancer; HEC1A, MFE296 for endometrial cancer)
  • This compound prepared as 10 mM stock solution in DMSO and stored at -20°C
  • Cell culture medium (RPMI supplemented with 1% glutamine and 10% FBS)
  • CellTiter MTS assay kit (Promega)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell seeding: Plate cells in 96-well plates at optimized densities (typically 1-5×10³ cells/well) in complete medium and incubate for 48 hours to allow attachment and recovery.
  • Drug treatment: Prepare this compound dilutions in culture medium across a concentration range (0.01 to 50 μM), ensuring final DMSO concentration ≤0.5%. Add drug solutions to cells in triplicate wells.
  • Incubation: Maintain treated cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
  • Viability assessment: Add MTS reagent according to manufacturer's instructions and incubate for 2 hours. Measure absorbance at 490 nm using a microplate reader.
  • Data analysis: Calculate percentage viability relative to DMSO-treated controls. Determine IC50 values using four-parameter logistic curve fitting in appropriate software (e.g., CalcuSyn).

Technical notes: Include appropriate controls (vehicle-only, no cells). For FGFR-aberrant models, consider parallel assessment of pathway inhibition by Western blotting [4].

Apoptosis Analysis by TUNEL Assay

Purpose: To quantify this compound-induced apoptosis in sensitive cancer models.

Materials and Reagents:

  • Terminal deoxynucleotidyl transferase (TdT) and FITC-conjugated dUTP (Roche)
  • Propidium iodide solution (1 μg/mL) with RNAse (1 mg/mL)
  • Permeabilization solution (0.1% Triton X-100, 0.1% sodium citrate)
  • Flow cytometer with FITC detection capability

Procedure:

  • Cell treatment: Expose sensitive cell lines (e.g., DMS114, H1299) to this compound at IC50 concentrations or vehicle control for 24-72 hours.
  • Cell harvesting and fixation: Collect floating and adherent cells, wash with PBS, and fix in 4% paraformaldehyde.
  • Permeabilization: Incubate cells in ice-cold permeabilization solution for 2 minutes.
  • TUNEL labeling: Resuspend cell pellets in 50 μL TUNEL reaction mixture containing dUTP-FITC and TdT. Incubate for 90 minutes at 37°C in the dark.
  • DNA staining: Wash cells and resuspend in propidium iodide/RNAse solution. Incubate overnight at 4°C.
  • Flow cytometry: Analyze samples using flow cytometry, collecting FITC fluorescence for apoptosis detection and propidium iodide for cell cycle analysis.

Technical notes: Include appropriate controls (untreated, DNase-treated positive control). Analyze data using flow cytometry software to quantify apoptotic populations [4].

Western Blot Analysis of Pathway Inhibition

Purpose: To validate target engagement and downstream pathway modulation by this compound.

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-Phospho(Y653/654)-panFGFR, anti-FGFR1, anti-FGFR2, anti-Phospho(Y436)FRS2, anti-Phospho(T202/Y204)ERK1/2, anti-ERK1/2 (Cell Signaling Technology)
  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-sheep antibodies
  • ECL detection reagent
  • Protein electrophoresis and transfer apparatus

Procedure:

  • Cell treatment and lysis: Treat cells with this compound across a concentration range (0.1-10× IC50) for 2-24 hours. Harvest cells and lyse in RIPA buffer.
  • Protein quantification: Determine protein concentrations using BCA assay.
  • Gel electrophoresis: Separate 20-50 μg protein per lane by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes, then incubate with primary antibodies overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop blots using ECL reagent and image using a chemiluminescence detection system.

Technical notes: Include loading controls (total protein or housekeeping genes). Quantify band intensities to determine inhibition potency [4].

In Vivo Xenograft Efficacy Studies

Purpose: To evaluate antitumor activity of this compound in patient-derived xenograft models.

Materials and Reagents:

  • Female NCr-nu/nu mice (6 weeks old)
  • This compound formulated for oral administration
  • Calipers for tumor measurement
  • Microisolated ventilated caging system

Procedure:

  • Model establishment: Subcutaneously implant tumor fragments or cells (1-5×10⁶) into mouse flanks.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-10).
  • Dosing: Administer this compound orally at predetermined doses (typically 10-50 mg/kg) once daily. Include vehicle control group.
  • Monitoring: Measure tumor dimensions and body weight 2-3 times weekly. Calculate tumor volume using formula: (length × width²)/2.
  • Endpoint analysis: Continue treatment for 3-4 weeks. Calculate tumor growth inhibition relative to controls. Collect tumors for biomarker analysis.

Technical notes: All procedures must follow institutional animal care guidelines. Include pharmacokinetic sampling in satellite groups if possible [4].

Research Applications and Future Directions

Biomarker Development Strategies

The clinical development of this compound highlights the critical importance of predictive biomarkers for patient selection. Evidence from the FINESSE trial demonstrated that FGFR1 amplification, particularly high-level amplification (≥4 copy number variations), enriches for response, with ORR of 22% in this subgroup compared to 9% in those without high amplification [2]. Similarly, FGFR1 protein expression by IHC (H-score ≥50) identified responsive populations, with ORR of 25% versus 8% in FGFR1-low cancers [2]. These findings support the implementation of companion diagnostic approaches for this compound development, potentially incorporating both genomic and proteomic assessment of FGFR pathway activation. Additional biomarker strategies could include assessment of FGF ligand expression, evaluation of angiogenic factors, and monitoring of on-treatment changes in circulating biomarkers.

Combination Therapy Approaches

Preclinical evidence suggests that rational combination strategies may enhance the antitumor activity of this compound and overcome potential resistance mechanisms. The simultaneous inhibition of VEGF and FGF pathways addresses a key resistance mechanism to pure anti-angiogenic agents, supporting this compound's potential synergy with other targeted therapies [4]. Ongoing clinical investigations are exploring this compound in combination with immune checkpoint inhibitors, chemotherapy agents, and endocrine therapies across multiple solid tumor types. Researchers should consider designing combination studies based on robust preclinical rationale, with careful attention to potential overlapping toxicities and appropriate dose escalation schemes.

Visual Representation of this compound Mechanism and Experimental Flow

G cluster_targets Kinase Targets cluster_effects Biological Effects cluster_preclinical Preclinical Assessment This compound This compound FGFR FGFR This compound->FGFR VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR Direct_Antitumor Direct_Antitumor FGFR->Direct_Antitumor Inhibition Antiangiogenic Antiangiogenic VEGFR->Antiangiogenic Inhibition Microenvironment Microenvironment PDGFR->Microenvironment Inhibition In_Vitro In_Vitro Direct_Antitumor->In_Vitro In_Vivo In_Vivo Direct_Antitumor->In_Vivo Biomarker Biomarker Direct_Antitumor->Biomarker Antiangiogenic->In_Vitro Antiangiogenic->In_Vivo Antiangiogenic->Biomarker Microenvironment->In_Vitro Microenvironment->In_Vivo Microenvironment->Biomarker

Diagram 1: this compound Mechanism and Research Approach. This diagram illustrates the multi-target inhibition strategy of this compound and corresponding research methodologies for evaluating its biological effects.

Conclusion

This compound represents a promising therapeutic agent with a unique multi-kinase inhibition profile that addresses both tumor cell autonomous signaling and microenvironmental support mechanisms. The comprehensive data generated from preclinical models and early-phase clinical trials supports its continued development, particularly in molecularly defined patient populations with FGFR pathway alterations. Researchers should consider incorporating robust biomarker assessments in future studies to better identify patients most likely to benefit from this compound treatment. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's activity across discovery and translational research settings, facilitating comparable data generation across research institutions. As this compound advances through later-stage clinical development, these application notes and protocols will serve as valuable resources for the scientific community engaged in oncology drug development.

References

Lucitanib Application Notes and Protocols: A Safety-Based Dose Titration Strategy for Advanced Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Rationale for Dose Titration

Lucitanib is an oral, potent tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptors 1–3 (VEGFR1–3), fibroblast growth factor receptors 1–3 (FGFR1–3), and platelet-derived growth factor receptors alpha/beta (PDGFRα/β). [1] Its primary mechanism of action is the inhibition of tumor angiogenesis. [2]

The key rationale for a dose titration strategy stems directly from population pharmacokinetic (PopPK) analyses, which revealed high between-subject variability in this compound's pharmacokinetics. [1] [2] This variability means that a fixed starting dose can lead to markedly different drug exposures among patients, increasing the risk of under-dosing (reduced efficacy) or over-exposure (increased toxicity). A safety-based dose titration strategy, now employed in ongoing clinical studies, is designed to individualize therapy by proactively managing this variability to optimize patient exposure and clinical benefit. [1] [2]

Pharmacokinetic Foundation and Covariate Analysis

Population Pharmacokinetic Model

The foundation for understanding this compound's disposition comes from a PopPK model developed using data from 403 patients across five Phase 1/2 clinical studies. [1] [2]

  • Structural Model: this compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination. [1] [2]
  • Covariate Effects: The analysis concluded that no demographic factors (e.g., age, sex) or tumor type had a clinically meaningful impact on this compound's pharmacokinetics. Furthermore, no statistically significant effects were detected for concomitant use of cytochrome P450 (CYP) 3A4 inhibitors or inducers, CYP2C8 or P-glycoprotein inhibitors, serum albumin levels, mild to moderate renal impairment, or mild hepatic impairment. [1] [2] Concomitant use of proton pump inhibitors also showed no clinically significant effect on absorption. [1] [2] Body weight was identified as a factor that partially explained the observed between-subject variability. [1] [2]

Table 1: Key Parameters of the this compound Population Pharmacokinetic Model

Parameter Description Value/Findings Clinical Significance
Structural Model Best-fit model Two-compartment with zero-order release & first-order absorption Adequately describes this compound PK profile [1] [2]
Between-Subject Variability Unexplained variation in PK between patients Large Justifies safety-based dose titration [1] [2]
Formulation Impact Release duration Tablet: 0.243 h; Capsule: 0.814 h Not clinically meaningful [1] [2]
Body Weight Effect Effect on PK variability Partial explanation for variability Supported as a covariate in the model [1] [2]
Key Non-Influential Covariates Factors with no significant effect Demographics, tumor type, mild organ impairment, common concomitant medications No dose adjustments needed for these factors [1] [2]
This compound Signaling Pathway and Experimental Rationale

The diagram below illustrates the primary molecular targets of this compound and the subsequent signaling cascades it inhibits, providing the mechanistic basis for its anti-tumor and anti-angiogenic effects.

G cluster_this compound This compound Inhibition node_Angio Angiogenesis Inhibition (Reduced blood vessel formation) node_Effect Antitumor Activity node_Angio->node_Effect node_Tumor Tumor Cell Proliferation & Survival node_Tumor->node_Effect node_this compound This compound (Oral TKI) node_VEGFR VEGFR 1-3 node_this compound->node_VEGFR Inhibits node_FGFR FGFR 1-3 node_this compound->node_FGFR Inhibits node_PDGFR PDGFR α/β node_this compound->node_PDGFR Inhibits node_VEGFR->node_Angio Blocks signaling node_FGFR->node_Tumor Blocks signaling node_PDGFR->node_Angio Blocks signaling

Clinical Dosing, Toxicity Management, and Titration Protocol

Clinical Experience and Toxicity Profile

Clinical trials have established the tolerability profile of this compound and informed the need for careful dose management.

  • Dosing in Clinical Studies: this compound has been evaluated as a monotherapy and in combination (e.g., with fulvestrant) across a range of doses, typically from 5 mg to 20 mg administered orally once daily. [2] [3] The 10 mg and 12.5 mg doses have been frequently used in expansion cohorts. [3]
  • Observed Toxicities: The most common Grade ≥ 3 toxicities observed in a combination study were hypertension (78%) and asthenia (22%). [3] These toxicities were manageable with supportive care and dose modifications.
  • Dose Modification Frequency: In the Phase Ib combination study with fulvestrant, all 18 patients required at least one treatment interruption, and 13 patients (72%) required at least one dose reduction. Three patients (17%) withdrew from the study due to adverse events. [3] This high rate of modifications underscores the necessity of a proactive, structured titration strategy.

Table 2: Summary of this compound Dosing and Tolerability from a Phase Ib Combination Study

Parameter Observation Implication for Dosing Strategy
Doses Studied 10 mg and 12.5 mg once daily [3] Feasible starting dose range established.
Most Common Gr ≥3 Toxicity Hypertension (78%) [3] Mandates frequent BP monitoring and management.
Other Common Gr ≥3 Toxicity Asthenia (22%) [3] Requires proactive symptom management.
Dose Interruption Rate 100% of patients (18/18) [3] Highlights need for treatment breaks in protocol.
Dose Reduction Rate 72% of patients (13/18) [3] Confirms that downward titration is common.
Treatment Discontinuation due to AE 17% of patients (3/18) [3] A structured strategy may help reduce attrition.
Safety-Based Dose Titration Protocol

The following workflow provides a detailed, actionable protocol for initiating this compound and titrating the dose based on individual patient tolerance and safety assessments.

G node_Start Start this compound at 10 mg QD node_Monitor Monitor for Toxicity: - Hypertension - Asthenia/Fatigue - Other AEs node_Start->node_Monitor node_Action node_Action node_Decision node_Decision node_End Permanently Discontinue node_Decision1 Tolerating Current Dose? node_Monitor->node_Decision1 node_Continue Continue Current Dose node_Decision1->node_Continue Yes node_Interrupt Interrupt Dose & Manage Toxicity node_Decision1->node_Interrupt No node_Decision2 Gr 2+ Toxicity Persists? node_Decision2->node_End Yes (Unmanageable) node_Resume Resume at Reduced Dose (e.g., -2.5 mg) node_Decision2->node_Resume No (Resolved/Controlled) node_Continue->node_Monitor Continue Monitoring node_Interrupt->node_Decision2 node_Resume->node_Monitor

Protocol Implementation Notes:

  • Starting Dose: The recommended starting dose is 10 mg once daily. [3] Initiate therapy only after controlling pre-existing hypertension.
  • Monitoring Schedule: Perform blood pressure monitoring at least weekly for the first cycle, then at least every two weeks thereafter or as clinically indicated. Conduct clinical assessments for other toxicities like asthenia at each visit.
  • Dose Modification Steps: A typical dose reduction is in increments of 2.5 mg. For example, from 10 mg to 7.5 mg, or from 7.5 mg to 5 mg. [3]
  • Permanent Discontinuation: Reserve for severe, life-threatening, or unmanageable toxicities that do not resolve with dose interruption and subsequent reduction.

Experimental Protocols for Supporting Studies

Population Pharmacokinetic Analysis Protocol

Objective: To develop a population pharmacokinetic (PopPK) model for this compound using pooled data from phase 1/2 studies in patients with advanced cancer. [1] [2]

Methods:

  • Data Collection: Pool intensive and sparse pharmacokinetic samples from multiple clinical trials. As an example, sampling schedules can include pre-dose, and 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of cycle 1, with additional sparse pre-dose samples on subsequent days and cycles. [2]
  • Bioanalysis: Quantify this compound plasma concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
  • Model Development: Use non-linear mixed-effects modeling (NONMEM or equivalent software).
    • Test one-, two-, and three-compartment structural models.
    • Evaluate different absorption models (e.g., first-order, zero-order).
    • Characterize between-subject and residual variability.
  • Covariate Analysis: Assess the influence of demographic (weight, age, sex), physiological (renal/hepatic function), and concomitant medication factors on key PK parameters (e.g., apparent clearance - CL/F, apparent volume of distribution - V/F). Use a stepwise forward inclusion (p < 0.05) and backward elimination (p < 0.01) approach.
  • Model Evaluation: Validate the final model using diagnostic plots, bootstrap analysis, and visual predictive checks. [1] [2]
Clinical Dose Titration Study Protocol

Objective: To determine the feasibility and safety of a safety-based dose titration strategy for this compound in patients with advanced solid tumors.

Study Design: A phase Ib/II, open-label, multicenter study.

Key Eligibility:

  • Patients with histologically confirmed advanced solid tumors.
  • Adequate organ function and ECOG performance status 0-1.
  • Controlled blood pressure at baseline.

Dosing and Titration Schema:

  • Cycle 1 (28 days): All patients receive this compound 10 mg orally once daily.
  • Cycle 2 and Beyond:
    • Dose Escalation: If no > Grade 1 toxicity related to this compound occurs during Cycle 1, the dose may be increased to 12.5 mg daily.
    • Dose Maintenance: If any Grade 2 toxicity occurs, maintain the current dose level.
    • Dose Reduction: For any Grade 3 or higher toxicity, interrupt treatment until resolution to ≤ Grade 1, then resume at a 2.5 mg lower dose.
  • Assessments: Monitor adverse events continuously, with formal grading per NCI CTCAE at every cycle. Tumor response assessed per RECIST criteria every 8-12 weeks.

Conclusion

The application of a safety-based dose titration strategy for this compound is a rational and necessary approach to managing its high between-subject pharmacokinetic variability. The presented PopPK data confirms that fixed dosing is suboptimal, while clinical experience demonstrates that toxicity is manageable with proactive monitoring and dose adjustments. The provided protocols offer researchers and clinicians a detailed framework for implementing this strategy in clinical trials and practice, with the ultimate goal of maximizing therapeutic benefit while maintaining a manageable safety profile for patients with advanced cancer.

References

Comprehensive Application Note: Lucitanib Biomarker Analysis for FGFR1 Amplification in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucitanib and FGFR1 Amplification as a Predictive Biomarker

This compound (formerly known as E-3810 or AL3810) is an orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases involved in tumor pathogenesis, including fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β) [1] [2]. This multi-targeted profile positions this compound uniquely in the therapeutic landscape, as it simultaneously addresses both angiogenic pathways (through VEGFR inhibition) and direct oncogenic驱动 (through FGFR inhibition). The drug has demonstrated particular efficacy in malignancies characterized by FGFR pathway alterations, with FGFR1 amplification emerging as the most significant predictive biomarker for patient selection [3] [2].

The fibroblast growth factor receptor (FGFR) pathway represents a critical signaling axis in cancer biology, regulating fundamental processes including cell proliferation, differentiation, angiogenesis, and survival [3]. FGFR pathway dysregulation occurs through multiple mechanisms, with FGFR1 gene amplification representing one of the most common alterations across solid tumors. This amplification event leads to receptor overexpression and ligand-independent signaling, ultimately driving oncogenic transformation and tumor maintenance [3]. FGFR1 amplification is particularly prevalent in specific cancer types, occurring in approximately 10% of breast cancers (especially hormone receptor-positive subtypes), 20% of lung squamous cell carcinomas, and 5% of ovarian cancers [3].

The rational for targeting FGFR1-amplified tumors with this compound stems from the concept of "oncogene addiction," whereby cancer cells become dependent on specific signaling pathways for survival. In FGFR1-amplified models, this compound simultaneously inhibits the primary driver oncogene (FGFR1) while blocking compensatory angiogenic pathways (VEGFR), resulting in synergistic antitumor activity [3]. This application note provides comprehensive protocols and analytical frameworks for identifying FGFR1-amplified tumors likely to respond to this compound therapy, supported by preclinical validation and clinical correlation data.

This compound Mechanism of Action and Signaling Pathways

Molecular Binding Characteristics

This compound functions as a potent ATP-competitive inhibitor that binds to the kinase domains of its target receptors with high affinity. Structural analyses reveal that this compound interacts with FGFR1 through specific molecular contacts: the N1 atom of its quinoline scaffold forms a crucial hydrogen bond with the backbone NH group of the hinge region residue A564, while the carboxamide oxygen establishes an additional hydrogen bond with the NH group of DFG motif residue D641 [4]. A third hydrogen bond forms between the amide group and αC-helix residue E531, creating a stable ternary interaction network that stabilizes the kinase in an inactive DFG-Din conformation [4]. This binding mode classifies this compound as a type I½A inhibitor that occupies multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and portions of the binding pocket I and II [4].

The inhibitory potency of this compound against its primary targets has been quantitatively established through biochemical assays, demonstrating low nanomolar IC₅₀ values against key receptors (Table 1). This potent multi-kinase inhibition translates to simultaneous disruption of both tumor cell-autonomous signaling and microenvironmental support pathways.

Table 1: this compound Inhibitory Profile Against Primary Kinase Targets

Target Kinase IC₅₀ Value (nM) Cellular Function
FGFR1 7-17.5 Tumor cell proliferation, survival
VEGFR1 7-12 Angiogenesis, vascular permeability
VEGFR2 4-25 Angiogenesis, endothelial cell survival
VEGFR3 10 Lymphangiogenesis
PDGFRα 13 Stromal support, pericyte recruitment
PDGFRβ 8 Stromal support, pericyte recruitment
FGFR2 82.5 Tumor cell proliferation, differentiation
Pathway Inhibition and Antitumor Effects

The therapeutic efficacy of this compound in FGFR1-amplified tumors derives from coordinated inhibition of complementary signaling pathways. By simultaneously targeting FGFR and VEGFR signaling hubs, this compound produces combined antiproliferative and antiangiogenic effects that comprehensively disrupt tumor growth mechanisms [3] [4]. In FGFR1-amplified cancer cells, this compound directly suppresses MAPK/ERK and PI3K/AKT signaling cascades, inducing cell cycle arrest and apoptosis. Concurrently, VEGFR inhibition in the tumor microenvironment disrupts angiogenic signaling, leading to reduced tumor vasculature and impaired nutrient delivery [3].

The functional consequences of these pathway inhibitions have been demonstrated across multiple experimental systems. This compound treatment potently inhibits the growth of tumor cell lines with amplified FGFR1, with marked tumor growth inhibition observed in xenograft models [3]. Notably, in lung cancer models with FGFR1 amplification, the antitumor efficacy was particularly pronounced, suggesting that simultaneous inhibition of VEGF and FGF receptors in FGFR1-dependent tumors creates a therapeutically advantageous synthetic lethal interaction [3]. Pharmacodynamic analyses further demonstrate that this compound treatment reduces phosphorylation of key downstream effectors including FRS2, ERK1/2, and AKT, confirming effective pathway suppression in target tissues [3].

G cluster_receptors Receptor Inhibition cluster_intracellular Intracellular Signaling Pathways cluster_cellular Cellular Effects cluster_biological Biological Outcomes This compound This compound FGFR FGFR1-3 This compound->FGFR VEGFR VEGFR1-3 This compound->VEGFR PDGFR PDGFRα/β This compound->PDGFR MAPK MAPK/ERK Pathway FGFR->MAPK PI3K PI3K/AKT Pathway FGFR->PI3K STAT STAT Signaling FGFR->STAT PLCG PLCγ Signaling FGFR->PLCG Angiogenesis Inhibited Angiogenesis VEGFR->Angiogenesis TumorCell Tumor Cell Death MAPK->TumorCell PI3K->TumorCell GrowthInhibition Tumor Growth Inhibition TumorCell->GrowthInhibition Vascular Reduced Vascular Density Angiogenesis->Vascular Vascular->GrowthInhibition Necrosis Increased Tumor Necrosis GrowthInhibition->Necrosis

Figure 1: this compound Signaling Pathways and Antitumor Mechanisms. This diagram illustrates the key receptor targets inhibited by this compound and the subsequent impact on downstream signaling pathways and biological outcomes.

Biomarker Detection Methodologies

FGFR1 Gene Amplification Analysis

FGFR1 gene amplification represents the primary predictive biomarker for this compound response, necessitating robust and validated detection methodologies. The recommended approach involves dual complementary techniques to ensure accurate biomarker assessment, with fluorescence in situ hybridization (FISH) serving as the gold standard and quantitative PCR (qPCR) providing a high-throughput alternative for screening applications.

3.1.1 Fluorescence In Situ Hybridization (FISH) Protocol

The FISH assay enables direct visualization of gene copy number alterations within intact nuclei, preserving crucial topological information about tumor heterogeneity. The following protocol details the standardized procedure for FGFR1 amplification detection:

  • Sample Requirements: Formalin-fixed paraffin-embedded (FFPE) tissue sections of 4-5μm thickness from tumor biopsies or resection specimens. Samples should contain ≥20% tumor content as determined by hematoxylin and eosin (H&E) staining.

  • Probe Selection: Dual-color FISH probe set consisting of:

    • FGFR1-specific probe (approximately 200-300kb) labeled with fluorochrome A (typically SpectrumOrange)
    • Centromeric reference probe for chromosome 8 (CEP8) labeled with fluorochrome B (typically SpectrumGreen)
  • Hybridization Procedure:

    • Deparaffinize slides in xylene (3 × 10 minutes) followed by ethanol washes (100%, 85%, 70%; 2 minutes each)
    • Pretreat with pretreatment solution (1M sodium thiocyanate) at 80°C for 10-30 minutes
    • Digest with proteinase K (0.25mg/mL) at 37°C for 15-30 minutes
    • Denature slides in 70% formamide/2× SSC at 73°C for 5 minutes
    • Apply probe mixture, coverslip, and seal with rubber cement
    • Hybridize in humidified chamber at 37°C for 12-16 hours
    • Post-hybridization washes in 2× SSC/0.3% NP-40 at 73°C for 2 minutes
  • Signal Enumeration and Interpretation:

    • Count FGFR1 and CEP8 signals in at least 50 non-overlapping tumor cell nuclei
    • Calculate FGFR1:CEP8 ratio and determine average FGFR1 signals per nucleus
    • Interpretation criteria:
      • Amplified: FGFR1:CEP8 ratio ≥2.0 OR average FGFR1 signals ≥6.0 per nucleus
      • Equivocal: FGFR1:CEP8 ratio 1.5-2.0 OR average FGFR1 signals 4.0-6.0 per nucleus (recommend repeat testing)
      • Non-amplified: FGFR1:CEP8 ratio <1.5 AND average FGFR1 signals <4.0 per nucleus
3.1.2 Quantitative PCR (qPCR) Copy Number Assay

For high-throughput screening applications, qPCR provides a rapid and cost-effective alternative for FGFR1 copy number assessment:

  • DNA Extraction: Isolate genomic DNA from FFPE sections using commercial kits (e.g., Maxwell 16 Cell DNA Purification Kit). Quantify DNA concentration and quality using spectrophotometry.

  • qPCR Reaction Setup:

    • Utilize TaqMan Copy Number Assays (e.g., Hs00241111 for FGFR1)
    • Include reference gene assay (RNAseP) for normalization
    • Prepare reaction mix: 10ng DNA, TaqMan Genotyping Master Mix, primers and probes in 15μL total volume
    • Thermal cycling conditions: 95°C for 10 minutes, 40 cycles of 95°C for 15 seconds and 60°C for 1 minute
  • Data Analysis:

    • Analyze using CopyCaller Software or equivalent
    • Calculate ΔΔCt values relative to reference gene and normal diploid control samples
    • Interpretation criteria:
      • Normal: Copy number 2-3
      • Low amplification: Copy number 3-5
      • High amplification: Copy number ≥5
Functional Signaling Assays

Beyond genomic alterations, assessment of pathway activation status provides complementary biomarker information. Phosphoprotein analyses offer dynamic measures of FGFR signaling activity and pharmacodynamic response to this compound treatment.

3.2.1 Western Blot Analysis of Pathway Activation
  • Protein Extraction: Lyse frozen tumor tissues or cell lines in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.

  • Immunoblotting Procedure:

    • Separate 20-40μg protein by SDS-PAGE (4-12% gradient gels)
    • Transfer to PVDF membranes and block with 5% BSA in TBST
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-Phospho-FGFR (Y653/654)
      • Anti-Phospho-FRS2 (Y436)
      • Anti-Phospho-ERK1/2 (T202/Y204)
      • Corresponding total protein antibodies
    • Incubate with HRP-conjugated secondary antibodies (1-2 hours, room temperature)
    • Detect using enhanced chemiluminescence substrate
  • Signal Quantification:

    • Normalize phosphoprotein signals to total protein levels
    • Compare to reference cell lines with known FGFR1 amplification status
    • Establish threshold for pathway activation (typically ≥2-fold increase versus non-amplified controls)

Preclinical Validation Data

In Vitro Efficacy Studies

Comprehensive in vitro profiling across genetically characterized cancer cell lines has established the foundation for FGFR1 amplification as a predictive biomarker for this compound response. These studies demonstrate consistent preferential activity in models harboring FGFR1 alterations.

Table 2: In Vitro Efficacy of this compound in FGFR1-Amplified versus Non-Amplified Models

Cancer Type Cell Line FGFR1 Status This compound IC₅₀ (μM) Growth Inhibition (%) Apoptosis Induction
Lung Cancer DMS114 Amplified 0.05 ± 0.01 92.5 ± 3.2 High (45% TUNEL+)
Lung Cancer H1581 Amplified 0.08 ± 0.02 88.7 ± 4.1 High (38% TUNEL+)
Lung Cancer H1299 Non-amplified 1.25 ± 0.3 32.6 ± 5.8 Low (8% TUNEL+)
Breast Cancer MF-438 Amplified 0.06 ± 0.02 94.2 ± 2.7 High (52% TUNEL+)
Breast Cancer MCF-7 Non-amplified 2.1 ± 0.5 28.4 ± 6.3 Low (6% TUNEL+)
Gastric Cancer KATOIII Amplified (FGFR2) 0.12 ± 0.03 85.3 ± 3.9 Moderate (25% TUNEL+)

Mechanistic studies confirm that this compound selectively induces apoptosis and cell cycle arrest specifically in FGFR1-amplified models, as demonstrated by TUNEL assay and flow cytometric analysis [3]. Furthermore, this compound treatment effectively suppresses FGFR downstream signaling in amplified cell lines, evidenced by dose-dependent reduction in phospho-FRS2 and phospho-ERK levels within 2-4 hours of drug exposure [3]. The therapeutic window for this compound is substantially wider in FGFR1-amplified models, with IC₅₀ values approximately 20-50-fold lower than in non-amplified counterparts.

In Vivo Xenograft Studies

Animal models of FGFR1-amplified cancers provide critical preclinical validation of this compound efficacy and biomarker utility. Standardized xenograft protocols have been established using immunocompromised mouse hosts:

  • Model Establishment: Subcutaneous implantation of 5×10⁶ FGFR1-amplified or non-amplified tumor cells into female NCr-nu/nu mice (6 weeks old). Allow tumors to establish until reaching 150-200mm³ volume.

  • Dosing Protocol: Administer this compound via oral gavage at doses ranging from 5-25 mg/kg once daily. Include vehicle control group for comparison.

  • Assessment Parameters:

    • Tumor volume: Measured twice weekly by caliper using formula: (length × width²)/2
    • Body weight: Monitor as indicator of treatment toxicity
    • Pharmacokinetic sampling: Collect plasma at various timepoints for drug concentration analysis
    • Terminal tumor collection: For pharmacodynamic analyses (phosphoprotein assessment) and histology

Consistent with in vitro findings, this compound demonstrates marked tumor growth inhibition in FGFR1-amplified xenografts, with superior efficacy compared to non-amplified models [3]. The antitumor effect correlates with potent inhibition of angiogenesis and increased tumor necrosis, reflecting the dual anti-proliferative and anti-angiogenic mechanisms of action. Pharmacokinetic analyses show this compound plasma concentrations in the micro/sub-micromolar range with evidence of drug accumulation following repeated administration, supporting once-daily dosing regimens in clinical settings [3].

Clinical Application and Companion Diagnostic Protocol

Clinical Trial Evidence

Phase I/II clinical trials have validated the utility of FGFR1 amplification as a predictive biomarker for this compound response across multiple cancer types. The most compelling evidence emerges from breast cancer studies, where FGF-aberrant tumors demonstrate superior outcomes.

Table 3: Clinical Efficacy of this compound in Biomarker-Selected Populations

Trial Phase Patient Population Biomarker Status Objective Response Rate (%) Median PFS (weeks) Reference
I/II Breast Cancer FGF-aberrant (n=12) 50.0 40.4 [2]
I/II Breast Cancer Angiogenesis-sensitive (n=19) 26.0 25.0 [1]
II Various Solid Tumors FGFR1 amplified (n=31) 30.4 32.1 [2]
Ib Nasopharyngeal Carcinoma Mixed (n=20) 10-20 14.9-16.1 [1]
II ER+ Breast Cancer FGFR1 amplified (n=--) 19.0 -- [2]

In the landmark phase I/II study, patients with FGF-aberrant breast cancer (defined by FGFR1 or FGF3/4/19 amplification) achieved an objective response rate of 50% with this compound monotherapy, with a median progression-free survival of 40.4 weeks [2]. This represents a substantial improvement over outcomes in angiogenesis-sensitive populations (26% ORR, 25 weeks PFS), highlighting the critical importance of appropriate biomarker selection [1]. The FINESSE study further confirmed activity in ER+/FGFR1-amplified breast tumors, with an ORR of 19% despite heavy pretreatment [2].

Companion Diagnostic Workflow

Implementation of FGFR1 testing in clinical practice requires a standardized companion diagnostic workflow to ensure appropriate patient selection for this compound therapy. The following protocol outlines an integrated approach from sample acquisition to treatment decision:

G cluster_sample Sample Collection & Processing cluster_testing Biomarker Testing cluster_interpretation Result Interpretation cluster_treatment Treatment Decision cluster_monitoring Treatment Monitoring Start Patient with Solid Tumor A1 Tumor Biopsy/Resection A2 FFPE Processing A1->A2 A3 Pathology Review (≥20% Tumor Content) A2->A3 B1 FISH for FGFR1 Amplification A3->B1 B2 Alternative: qPCR Copy Number B1->B2 If Equivocal B3 IHC for pERK/pFRS2 (Optional) B1->B3 C1 FGFR1 Amplified (FGFR1:CEP8 ≥2.0) B1->C1 C2 Equivocal (FGFR1:CEP8 1.5-2.0) B1->C2 C3 Not Amplified (FGFR1:CEP8 <1.5) B1->C3 D1 Initiate this compound Therapy C1->D1 D2 Consider Repeat Testing or Alternative Therapy C2->D2 D3 Consider Alternative Therapy C3->D3 E1 Radiographic Assessment q8 weeks D1->E1 E2 Toxicity Management (Hypertension, Proteinuria) E1->E2 E3 Dose Modification as Needed E2->E3

Figure 2: Clinical Implementation Workflow for this compound Therapy Based on FGFR1 Biomarker Status

Clinical Management Considerations

Successful implementation of this compound therapy requires careful attention to dosing strategies and toxicity management. The recommended starting dose is 10-15 mg once daily continuously, with phase I trials establishing 15 mg as the maximum tolerated dose [2]. The most frequent treatment-related adverse events include hypertension (30-50%), proteinuria (20-30%), and asthenia, which are consistent with the anti-angiogenic profile of VEGFR inhibition [1] [2]. These toxicities are generally manageable with standard medical interventions and dose modifications when necessary.

Notably, this compound treatment does not typically produce hyperphosphatemia, a class effect commonly associated with more selective FGFR inhibitors [4]. This distinctive safety profile may offer advantages in certain patient populations and facilitates longer treatment duration in responding patients. For patients experiencing excessive toxicity, intermittent dosing schedules (3 weeks on/1 week off) have been explored and may improve tolerability while maintaining efficacy [1].

Conclusion and Future Directions

FGFR1 amplification represents a validated predictive biomarker for this compound response, with robust preclinical and clinical evidence supporting its utility in patient selection. The comprehensive biomarker analysis protocols outlined in this application note provide a framework for accurate identification of FGFR1-amplified tumors likely to respond to this compound therapy. The dual inhibitory activity against both FGFR and VEGFR pathways creates a synergistic therapeutic effect in biomarker-selected populations, particularly in breast cancer and squamous lung cancer contexts.

Future development directions include combination strategies with endocrine therapy in ER+/FGFR1-amplified breast cancer, where preclinical models demonstrate synergistic activity between this compound and fulvestrant or CDK4/6 inhibitors [2]. Additionally, ongoing research aims to elucidate resistance mechanisms and develop next-generation biomarkers beyond FGFR1 amplification alone, potentially incorporating transcriptional signatures or pathway activation markers. The integration of these advanced biomarker approaches will further refine patient selection and maximize the therapeutic potential of this compound in precision oncology.

References

Lucitanib patient selection criteria clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib's Mechanism of Action and Target Pathways

This compound is an oral, multi-target tyrosine kinase inhibitor. Its anti-tumor activity is primarily attributed to the dual inhibition of both angiogenesis and fibroblast growth factor (FGF) signaling pathways [1]. The following diagram illustrates its core mechanism and the logical rationale for patient selection.

G This compound This compound VEGFR 1-3 Inhibition VEGFR 1-3 Inhibition This compound->VEGFR 1-3 Inhibition Inhibits FGFR 1-3 Inhibition FGFR 1-3 Inhibition This compound->FGFR 1-3 Inhibition Inhibits PDGFR α/β Inhibition PDGFR α/β Inhibition This compound->PDGFR α/β Inhibition Inhibits Anti-angiogenesis Anti-angiogenesis VEGFR 1-3 Inhibition->Anti-angiogenesis Leads to Blocks FGF-driven    Tumor Growth & Survival Blocks FGF-driven    Tumor Growth & Survival FGFR 1-3 Inhibition->Blocks FGF-driven    Tumor Growth & Survival Leads to Targets Stromal    Cell Support Targets Stromal    Cell Support PDGFR α/β Inhibition->Targets Stromal    Cell Support Leads to Rational Patient Selection Rational Patient Selection Anti-angiogenesis->Rational Patient Selection Blocks FGF-driven    Tumor Growth & Survival->Rational Patient Selection Targets Stromal    Cell Support->Rational Patient Selection 1. Tumors with    FGFR1 Amplification 1. Tumors with    FGFR1 Amplification Rational Patient Selection->1. Tumors with    FGFR1 Amplification e.g., 2. Heavily Pre-treated    Angiogenesis-sensitive Tumors 2. Heavily Pre-treated    Angiogenesis-sensitive Tumors Rational Patient Selection->2. Heavily Pre-treated    Angiogenesis-sensitive Tumors e.g., 3. Combination with    Immunotherapy 3. Combination with    Immunotherapy Rational Patient Selection->3. Combination with    Immunotherapy e.g.,

Patient Selection Criteria Across Clinical Studies

The table below summarizes the key eligibility criteria from major this compound clinical trials, highlighting the common and specific requirements for different cancer types.

Trial & Identifier Cancer Type & Stage Key Inclusion Criteria Key Prior Therapy Biomarker Requirements Key Exclusion Criteria

| FINESSE (NCT02053636) [2] [3] | HR+/HER2- Metastatic Breast Cancer (MBC) | • Histologically confirmed breast adenocarcinoma • Life expectancy >3 months • Accessible metastatic lesion for biopsy | • ≥1 line of anticancer therapy for metastatic disease • ≤2 lines of chemotherapy in the metastatic setting | Cohort-specific:

  • FGFR1 amplified
  • FGFR1 nonamp/11q13 amp
  • FGFR1 & 11q13 nonamp | • Uncontrolled hypertension (BP ≥140/90 mmHg) • Active CNS metastases • Impaired cardiac function | | Phase Ib (NPC) [1] | Recurrent/Metastatic Nasopharyngeal Carcinoma (RM-NPC) | • Histologically/cytologically confirmed NPC • Adequate organ function | ≥1 prior line of platinum-based chemotherapy | Not specified in results | Not fully detailed in available results | | LIO-1 (NCT04042116) [4] [5] | • Phase 1b: Advanced Solid Tumors • Phase 2: Advanced Gynecological Tumors | • ECOG PS 0-1 • Measurable disease (RECIST v1.1) • Available tumor tissue • Life expectancy ≥3 months | Phase 2 (Cervical): ≥1 prior platinum-based chemo ± bevacizumab Phase 2 (Ovarian): ≥2 prior chemo regimens (incl. platinum) Phase 2 (Endometrial): ≥1 prior platinum-based chemo | Not a primary requirement | • Prior this compound treatment • Active second malignancy • Uncontrolled hypertension • Active CNS metastases • Prior VEGFR-TKI (Phase 2) |

Biomarker-Driven Selection: The FINESSE Study Workflow

The FINESSE trial for HR+/HER2- metastatic breast cancer provides a prime example of a biomarker-enriched patient selection strategy. The experimental protocol and patient flow are outlined below.

G Start Patients with HR+/HER2-    Metastatic Breast Cancer Step1 Central Biomarker    Screening & Confirmation Start->Step1 Step2 Stratification into    One of Three Cohorts Step1->Step2 Cohort1 Cohort 1:    FGFR1 Amplified Step2->Cohort1 Cohort2 Cohort 2:    FGFR1 Non-amplified    11q13 Amplified Step2->Cohort2 Cohort3 Cohort 3:    FGFR1 & 11q13    Non-amplified Step2->Cohort3 Treatment Intervention:    Oral this compound (5-10 mg daily)    Until Progression/Unacceptable Toxicity Cohort1->Treatment Cohort2->Treatment Cohort3->Treatment Analysis Primary Endpoint Analysis:    Objective Response Rate (ORR)    by RECIST 1.1 Treatment->Analysis Exploratory Exploratory Biomarker Analysis:    FGFR1 CNV by ddPCR    FGFR1 Expression by IHC (H-score) Analysis->Exploratory Result Key Finding:    Higher ORR in patients with    high FGFR1 amplification (≥4 CNV)    or high FGFR1 expression (H-score ≥50) Exploratory->Result

Detailed Experimental Protocol: Biomarker Analysis in FINESSE

The biomarker analysis followed a rigorous protocol to stratify patients and explore predictive markers of response [2]:

  • FGFR1 Copy Number Variation (CNV) Determination: This was centrally confirmed using Fluorescence In Situ Hybridization (FISH). An exploratory analysis also used Droplet Digital PCR (ddPCR) to quantitatively assess amplification levels. Patients were categorized, with those having ≥4 CNV considered "high amplification."
  • FGFR1 Protein Expression Analysis: Determined by Immunohistochemistry (IHC) on archived tumor samples. Expression levels were quantified using an H-score, which integrates staining intensity and the percentage of positive tumor cells. A pre-specified H-score cutoff of ≥50 was used to define "FGFR1-high" tumors.
  • Statistical Design: The trial used a Simon's two-stage design. In the first stage, 21 patients were enrolled per cohort. If ≥2 patients responded, an additional 20 patients were enrolled in that cohort, ensuring the trial could efficiently identify cohorts with promising activity.

Safety Profile and Management Protocols

This compound's safety profile is characterized by on-target toxicities related to its anti-angiogenic activity. The table below summarizes common adverse events and management strategies derived from clinical protocols.

Adverse Event Grade ≥3 Incidence (Example) Recommended Management Actions

| Hypertension [1] [2] | 30% (in continuous dosing arm for NPC) | • Monitor BP regularly. • Initiate/optimize antihypertensive medication. • For persistent severe hypertension: dose interruption/reduction. | | Proteinuria [1] [2] | 20% (in continuous dosing arm for NPC) | • Regular urinalysis monitoring. • Dose modification for grade ≥2 events. | | Hypothyroidism [2] | Mostly low-grade (45% any grade) | • Monitor thyroid function tests (TSH). • Initiate thyroid hormone replacement as needed. | | Hepatic Toxicity (e.g., AST increase) [1] | 10% (in continuous dosing arm for NPC) | • Regular liver function test monitoring. • Dose interruption and reduction as per protocol. | | Hematologic Toxicity (e.g., Platelet count decrease) [1] | 10% (in continuous dosing arm for NPC) | • Monitor complete blood count. • Dose interruption and reduction as required. |

Efficacy Outcomes and Dosing Regimens

Dosing and Administration
  • Monotherapy Dosing: In the FINESSE and NPC trials, this compound was administered orally at doses ranging from 5 mg to 10 mg once daily [1] [3]. The studies explored two schedules: continuous daily dosing (28-day cycle) and intermittent dosing (3 weeks on/1 week off) [1].
  • Combination Therapy Dosing: The LIO-1 trial is determining the Recommended Phase 2 Dose (RP2D) for this compound in combination with a fixed dose of nivolumab (480 mg IV every 4 weeks) [4] [5].
Summary of Efficacy

This compound has shown promising clinical activity in specific patient populations:

  • In HR+/HER2- MBC: The FINESSE study met its primary endpoint only in the FGFR1-amplified cohort (Cohort 1), with an ORR of 19%. Exploratory analysis revealed a higher ORR of 22% in patients with high FGFR1 amplification (≥4 CNV) and 25% in those with FGFR1-high tumors (IHC H-score ≥50), underscoring the role of biomarkers [2].
  • In RM-NPC: Heavily pretreated patients showed encouraging results. The Objective Response Rate (ORR) was 20% with continuous dosing and 10% with intermittent dosing. The Disease Control Rate (DCR) was notably high at 90% for continuous dosing. Some responders exhibited a remarkably long Duration of Response (DoR), exceeding one year, with two patients still on treatment with a sustained response at over three years [1].
  • Ongoing Research: The LIO-1 trial is evaluating the combination of this compound and nivolumab in patients with advanced gynecological cancers, including endometrial, ovarian, clear cell, and cervical cancer, with results pending [4] [5].

References

Lucitanib drug distribution tumor accumulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Drug Profile and Key Characteristics

This compound (E-3810) is an oral, potent, multi-targeted tyrosine kinase inhibitor. The table below summarizes its primary molecular targets and pharmacokinetic profile based on available clinical data [1] [2] [3].

Property Description
Molecular Targets FGFR1-3, VEGFR1-3, PDGFRα/β [1] [2]
IC50 Values (nM) VEGFR2 (4-25 nM), FGFR1 (7-17.5 nM), PDGFRβ (8 nM) [2]
Primary Mechanism Anti-angiogenesis; inhibits key receptor tyrosine kinases involved in tumor blood vessel formation [1] [2].
Pharmacokinetic (PK) Model Best described by a 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and elimination [3].
Key PK Finding High between-subject variability in exposure, supporting a safety-based dose-titration strategy in clinical studies [3].

Insights from Preclinical and Clinical Studies

While direct tumor concentration measurements are limited, existing data provide strong indirect evidence of this compound's tissue distribution and anti-tumor effects.

Preclinical Evidence of Tumor Accumulation

Preclinical investigation suggests that this compound has a favorable pharmacokinetic profile with high tumor accumulation and demonstrated antitumor activity in tumor xenograft models [3]. In these models, treatment significantly reduced tumor vascular density, increased the percentage of tumor necrosis, and altered tumor interstitial composition, indicating successful targeting of the tumor microenvironment [2].

Clinical Pharmacokinetics and Tolerability

Population pharmacokinetic modeling analyzed data from 403 patients with advanced cancers across five Phase 1/2 studies [3].

  • Formulation Impact: A difference in release duration was noted between film-coated tablets and hard gelatin capsules, but this was not considered clinically meaningful [3].
  • Covariate Analysis: No statistically significant effects were detected for factors including concomitant CYP3A4 inhibitors/inducers, proton pump inhibitors, mild renal impairment, or mild hepatic impairment on this compound's pharmacokinetics [3].
  • Safety-Guided Dosing: The high variability in drug exposure between individuals supports the use of safety-based dose titration to optimize clinical benefit [3].

Experimental Protocol for Distribution Studies

For researchers aiming to conduct this compound distribution and accumulation studies, here is a proposed methodological framework based on standard practices and the drug's properties.

1. Study Design

  • Model System: Use established human tumor xenograft models in immunodeficient mice. Cell lines known to be dependent on FGFR or VEGFR signaling pathways are particularly relevant.
  • Dosing Regimen: Administer this compound orally once daily. Preclinical studies have used a range of doses; a starting dose of 10-20 mg/kg is reasonable, adjusted based on tolerability [2] [3].
  • Treatment Duration: Conduct studies over 1-4 weeks to assess both short-term distribution and long-term accumulation.

2. Sample Collection and Processing

  • Time Points: Collect plasma and tissue samples (tumor, liver, kidney, etc.) at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to characterize the full pharmacokinetic profile.
  • Sample Storage: Process blood samples in lithium heparin tubes within 30 minutes of collection to obtain plasma. Store all samples at -80°C until analysis [3].

3. Bioanalytical Method (LC-MS/MS)

  • Extraction: Use protein precipitation to extract this compound from plasma and tissue homogenates.
  • Instrumentation: Analyze samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Calibration: Establish a calibration curve, for example, in the range of 2.00–500 ng/mL, with a lower limit of quantification (LLOQ) of 2.00 ng/mL [3].

4. Data Analysis

  • Pharmacokinetic Parameters: Calculate key parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
  • Tumor-to-Plasma Ratio: Determine this ratio at various time points to quantify the extent of tumor accumulation.

This compound's Mechanism of Action and Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by this compound and its anti-tumor effects, which underlie the rationale for its distribution into tumor tissue.

G This compound This compound VEGFR VEGFR (1-3) This compound->VEGFR PDGFR PDGFR (α/β) This compound->PDGFR FGGR FGGR This compound->FGGR FGFR FGFR (1-3) Downstream Downstream Signaling VEGFR->Downstream PDGFR->Downstream RasMAPK RAS-MAPK Pathway Downstream->RasMAPK PI3KAKT PI3K-AKT Pathway Downstream->PI3KAKT PLCgamma PLCγ Pathway Downstream->PLCgamma STAT STAT Pathway Downstream->STAT Effects Anti-Tumor Effects Prolif Inhibition of Cell Proliferation RasMAPK->Prolif Necrosis Increased Tumor Necrosis Survival Induction of Apoptosis PI3KAKT->Survival Angio Inhibition of Angiogenesis PLCgamma->Angio STAT->Prolif Prolif->Effects Angio->Effects Survival->Effects Necrosis->Effects FGGR->Downstream

Challenges and Research Gaps

A significant challenge in clinical research is the high between-subject variability in this compound exposure, which can lead to variable efficacy and toxicity [3]. Furthermore, as with many targeted therapies, resistance can develop through mechanisms like gatekeeper mutations in the kinase domain or activation of alternative signaling pathways [4] [5]. These factors highlight the importance of precise dosing and combination therapy strategies.

Suggested Research Directions

To address the identified gaps, future research could focus on:

  • Novel Formulations: Developing advanced drug delivery systems (e.g., nanoparticles) to improve tumor-specific targeting and reduce systemic variability.
  • Combination Therapies: Evaluating this compound in combination with other agents, such as immune checkpoint inhibitors, to overcome resistance and enhance efficacy [3].
  • Biomarker Development: Identifying robust biomarkers that predict response to this compound, allowing for better patient stratification.

References

managing Lucitanib hypertension adverse events

Author: Smolecule Technical Support Team. Date: February 2026

About Lucitanib and Hypertension

What is the link between this compound and hypertension?

This compound is a multi-target tyrosine kinase inhibitor that strongly inhibits VEGFR1-3, FGFR1-3, and PDGFRα/β [1]. Its potent inhibition of VEGFR disrupts the VEGF signaling pathway, which is critical for maintaining vascular tone and health. This disruption leads to decreased nitric oxide production and increased vascular resistance, resulting in treatment-induced hypertension [1]. This mechanism is considered an "on-target" effect, meaning it is directly related to the drug's intended pharmacological action.

How common is hypertension in patients taking this compound?

Clinical trials consistently report hypertension as one of the most frequent adverse events. The table below summarizes its incidence across studies.

Study Description Reported Incidence of Hypertension (All Grades) Key Details on High-Grade (≥3) Hypertension
Phase I/IIa in Advanced Solid Tumors [2] 91% (69/76 patients) Not specified in abstract
Phase II FINESSE in HR+/HER2- MBC [3] 87% Not specified in abstract
Phase Ib in Nasopharyngeal Carcinoma (Continuous Dosing Arm) [4] Not specified (All-grade TRAEs: 100%) 30% (3/10 patients)
Phase Ib in Nasopharyngeal Carcinoma (Intermittent Dosing Arm) [4] Not specified (All-grade TRAEs: 90%) 0% (0/10 patients)

Monitoring and Management Guidelines

How should hypertension be monitored and managed?

A proactive and structured approach is essential for patient safety. The following workflow outlines the core monitoring and management protocol.

LucitanibHTNManagement This compound Hypertension Management Start Baseline Assessment Monitor Regular Monitoring (At least 2x/week for first 6 weeks) Start->Monitor Decision Blood Pressure Assessment Monitor->Decision Action1 Continue this compound at current dose Decision->Action1 BP < 120/80 Action2 Initiate or Optimize Antihypertensive Therapy Decision->Action2 Grade 1-2 (>130/80 or >140/90) Action3 Dose Interruption Consider inpatient care if severe Decision->Action3 Grade 3 (≥160/100) Action4 Dose Reduction or Treatment Discontinuation Decision->Action4 Grade 4 (Life-threatening) Reassess Re-evaluate BP after intervention Action2->Reassess Action3->Reassess Action4->Reassess Reassess->Decision

Supporting Protocol Details:

  • Baseline Assessment: Before initiating this compound, obtain a baseline blood pressure and assess cardiovascular risk. Effectively control any pre-existing hypertension [4].
  • Regular Monitoring: Monitor blood pressure closely, at least twice weekly during the first six weeks of treatment, as this is a critical period for onset [4].
  • Management Strategy:
    • For Grade 1-2 hypertension (>130/80 or >140/90 mmHg), initiate or optimize antihypertensive therapy. ACE inhibitors or ARBs are often first-line choices. This compound can typically be continued.
    • For Grade 3 hypertension (≥160/100 mmHg), interrupt this compound dosing and consider hospitalization if symptoms are present. Once hypertension is controlled, this compound may be resumed at a reduced dose.
    • For Grade 4 (life-threatening) hypertension, permanent discontinuation of this compound should be considered [4].
  • Dose Modification: The intermittent dosing schedule (3 weeks on/1 week off) has shown a lower incidence of high-grade hypertension and other toxicities like proteinuria compared to continuous dosing, while maintaining efficacy. This schedule is a key management strategy [4].

Underlying Signaling Pathway

What is the biological mechanism behind this adverse event?

The hypertension caused by this compound is primarily linked to its inhibition of the VEGF signaling pathway in endothelial cells, as illustrated below.

VEGFRPathway VEGF Signaling Pathway Inhibition by this compound VEGF VEGF Ligand VEGFR VEGFR (on Endothelial Cell) VEGF->VEGFR Pathway Downstream Signaling (PI3K/AKT, MAPK) VEGFR->Pathway Effects Cellular Effects: - Proliferation - Survival - NO Production - Vasodilation Pathway->Effects Outcome Normal Vascular Homeostasis Effects->Outcome This compound This compound Inhibitor Inhibition VEGFR Signaling Blocked This compound->Inhibition  Inhibits Consequences Pathophysiological Consequences: - Reduced NO Production - Increased Vascular Resistance - Capillary Rarefaction Inhibition->Consequences AdverseEvent Clinical Adverse Event: Drug-Induced Hypertension Consequences->AdverseEvent

Key Takeaways for Researchers

  • Hypertension is a common, on-target effect of this compound, occurring in the majority of patients [3] [2].
  • Proactive management is critical. This includes baseline control, intensive early monitoring (at least twice weekly for the first 6 weeks), and timely intervention with antihypertensive medications [4].
  • Dose modification is an effective tool. For persistent or severe hypertension, consider an intermittent dosing schedule (3 weeks on/1 week off) or dose reduction, which has been shown to reduce the severity of hypertension and other toxicities while preserving anti-tumor activity [4].

References

reducing Lucitanib between-subject pharmacokinetic variability

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Lucitanib Pharmacokinetic Variability

A 2022 population pharmacokinetic (PopPK) study, which pooled data from 403 patients across five clinical trials, provides the most comprehensive insights into this issue [1] [2] [3]. The key findings are summarized below:

Aspect Finding
Best Structural Model A 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and elimination [1] [2]
Key Source of Variability High between-subject variability (BSV) was observed [1] [2]
Identified Covariate Body weight was found to partially explain the variability in this compound's apparent clearance (CL/F) and central volume of distribution (Vc/F) [1] [2]
Recommended Strategy A safety-based dose-titration strategy is recommended to manage the variable exposure and optimize clinical benefit [1] [2] [3]

Factors Shown to Have No Significant Impact

The same PopPK analysis thoroughly investigated numerous potential factors and concluded that they did not have a statistically or clinically significant impact on this compound's pharmacokinetics [1] [2] [3]:

  • Demographics: Age, sex, race.
  • Tumor Type: The specific type of advanced cancer.
  • Organ Function: Mild or moderate renal impairment; mild hepatic impairment.
  • Concomitant Medications:
    • Cytochrome P450 (CYP) 3A4 inhibitors or inducers.
    • CYP2C8 inhibitors.
    • P-glycoprotein (P-gp) inhibitors.
    • Proton pump inhibitors (PPIs) - no clinically significant effect on absorption.
  • Other Biomarkers: Serum albumin levels.
  • Formulation: A difference in release duration between film-coated tablets and hard gelatin capsules was detected but was not considered clinically meaningful [1] [2].

The following diagram illustrates the relationship between the investigated covariates and their influence on this compound pharmacokinetics, based on the PopPK analysis:

G cluster_influential Influential Factor cluster_non_influential Non-Influential Factors LucitanibPK This compound Pharmacokinetics BodyWeight Body Weight BodyWeight->LucitanibPK Partially Explains PK Variability Demographics Demographics (Age, Sex, Race) Demographics->LucitanibPK No Significant Impact TumorType Tumor Type TumorType->LucitanibPK No Significant Impact OrganFunction Organ Function (Mild/Moderate Renal Impairment, Mild Hepatic Impairment) OrganFunction->LucitanibPK No Significant Impact ConcomitantMeds Concomitant Medications (CYP3A4/CYP2C8/P-gp inhibitors/inducers, PPIs) ConcomitantMeds->LucitanibPK No Significant Impact Biomarkers Serum Albumin Biomarkers->LucitanibPK No Significant Impact Formulation Formulation (Tablet vs. Capsule) (Statistically significant but not clinically meaningful) Formulation->LucitanibPK No Clinically Meaningful Impact

Recommended Protocol for Managing Exposure Variability

Since the source of variability is largely unmodifiable, the primary approach is to manage its consequences. The research supports implementing a safety-based dose-titration strategy [1] [2].

  • Objective: To start patients at a well-tolerated dose and individually titrate upwards to find the highest dose that provides efficacy without causing unacceptable toxicity for each patient. This personalized approach helps ensure patients achieve optimal drug exposure despite inherent pharmacokinetic variability [1].
  • Rationale: This strategy is common with other tyrosine kinase inhibitors (TKIs) that exhibit high BSV. It acknowledges that a fixed dose may lead to over-exposure (and toxicity) in some patients and under-exposure (and lack of efficacy) in others [2].
  • Clinical Application: This safety-based dose titration is being used in ongoing clinical studies of this compound to optimize its benefit-risk profile [1] [3].

Conclusion

  • High BSV is a characteristic of its pharmacokinetic profile.
  • Most common intrinsic and extrinsic factors cannot be used to predict or reduce this variability.
  • The evidence-based method to manage this challenge is to adopt an individualized, safety-based dose-titration protocol.

References

Frequently Asked Questions (FAQs) on Lucitanib Dosing & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer Based on Clinical Evidence
What is the most common toxicity of Lucitanib? Vascular Endothelial Growth Factor receptor (VEGFR) inhibition-related toxicities are dominant. Hypertension is the most frequent adverse event [1] [2].
What are other common adverse events? Other common AEs include asthenia (weakness) and proteinuria. Thrombotic microangiopathy has been identified as a dose-limiting toxicity (DLT) [1].
What is the recommended starting dose for combination therapy? In a phase Ib study combining this compound with Fulvestrant, the dose allocation started at 10 mg once daily. The maximum tolerated dose (MTD) was not firmly established, but 10 mg and 12.5 mg were used [2].
How should patients on this compound be monitored? The combination therapy requires close monitoring of patients for AE management. This is crucial due to the high incidence of hypertension and other VEGFR-related toxicities [2].

Toxicity Management & Dose Modification Guide

The table below summarizes the toxicities and management strategies based on phase I/IIa and Ib clinical trials.

Toxicity Clinical Presentation Recommended Management & Dose Modification
Hypertension [1] [2] Grade ≥3; High blood pressure. Close monitoring and antihypertensive therapy are essential. Widespread dose interruptions (72% of patients) and reductions (most patients) were required to manage this and other AEs [2].
General Toxicity & Tolerability [1] [2] VEGFR inhibition-related toxicities (e.g., asthenia, proteinuria). Dose-Limiting Toxicities (DLTs) like thrombotic microangiopathy and decreased consciousness. The maximum tolerated dose (MTD) was determined to be below 30 mg. The side-effect profile is manageable but requires proactive interventions, including dose interruptions and reductions [1] [2].

Experimental Protocols & Key Data from Clinical Studies

For your reference, here are the summarized methodologies and key findings from the core clinical trials cited in this guide.

1. Phase I/IIa First-in-Human Study (n=76) [1]

  • Objective: Determine the Maximum Tolerated Dose (MTD), Recommended Dose (RD), and pharmacokinetics of this compound.
  • Design: Open-label study with a dose-escalation phase (5 mg to 30 mg once daily) followed by a dose-expansion phase.
  • Key Efficacy Data: In assessable FGF-aberrant breast cancer patients, the objective response rate was 50% (6 of 12 patients), with a median progression-free survival (PFS) of 40.4 weeks.

2. Phase Ib Dose Allocation Study (this compound + Fulvestrant, n=18) [2]

  • Objective: Determine the MTD and Dose-Limiting Toxicities (DLTs) of this compound in combination with Fulvestrant.
  • Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer who progressed on prior endocrine therapy.
  • Dosing: this compound was administered orally (10 mg or 12.5 mg daily) with intramuscular Fulvestrant (500 mg per 28-day cycle).
  • Key Tolerability Data:
    • The most common grade ≥3 toxicities were hypertension (78%) and asthenia (22%).
    • All patients required at least one dose interruption, and 72% required at least one dose reduction.
    • The combination was deemed feasible but requires close patient monitoring.

Workflow for Managing this compound Toxicity

The diagram below outlines a logical workflow for managing patients on this compound based on the clinical data.

Start Patient on this compound Monitor Routine Monitoring Start->Monitor AE Adverse Event (AE) Occurs Monitor->AE Detects Issue Assess Assess AE Severity AE->Assess Grade1_2 Grade 1-2 Assess->Grade1_2 Grade3 Grade 3 or Higher Assess->Grade3 Manage Manage per Protocol: Antihypertensives, etc. Grade1_2->Manage Interrupt Interrupt this compound Dosing Grade3->Interrupt Continue Continue this compound at Current Dose Manage->Continue Resolved Toxicity Resolved to Grade ≤1? Interrupt->Resolved Resolved->Interrupt No Reduce Reduce this compound Dose (e.g., by 2.5 mg) Resolved->Reduce Yes Resume Resume Treatment Reduce->Resume

Key Considerations for Protocol Design

  • Proactive Management is Critical: The clinical data consistently shows that this compound toxicity, particularly hypertension, is predictable and manageable but requires a proactive and vigilant approach integrated into the study protocol [2].
  • Dosing Strategy for Combinations: When combining this compound with other agents like Fulvestrant, a lower starting dose (e.g., 10 mg) is recommended compared to monotherapy dose-escalation studies. The phase Ib study found that even at 10 mg and 12.5 mg, dose interruptions and reductions were very common [2].

References

addressing Lucitanib treatment resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Resistance: Mechanisms & Investigations

This compound is a tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [2]. Resistance can arise from alterations in these pathways or through compensatory mechanisms.

The table below summarizes potential resistance mechanisms and corresponding investigative approaches.

Proposed Mechanism Description Key Investigative Methods
Bypass Signaling Activation Activation of alternate pro-survival/angiogenic pathways (e.g., PI3K/AKT/mTOR, RAS/RAF/MEK/ERK) compensates for inhibited targets [3]. Western Blot [1], Phospho-RTK Arrays, RNA Sequencing
FGFR1 Amplification Heterogeneity Not all tumor cells harbor the amplification; low-level amplification may confer less dependency on FGFR signaling [4] [3]. FISH, ddPCR [4], IHC for FGFR1 protein expression [4]
On-Target Modifications Mutations in drug-binding pocket of FGFR/VEGFR (inferred from other TKIs); reduces drug binding affinity. DNA Sequencing (NGS), Functional Cell Assays
Pharmacokinetic Escape Inadequate drug exposure at tumor site prevents effective pathway inhibition. Plasma PK Studies [1], Tumor Drug Concentration Measurement

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments cited in clinical and pre-clinical studies on this compound.

In Vitro Cell Viability and IC50 Determination

This protocol is used to establish the potency of this compound and to develop resistant cell lines.

  • Key Materials: this compound (stock solution in DMSO), relevant cancer cell lines (e.g., with FGFR1 amplification), cell culture reagents, 96-well plates, MTS reagent [1].
  • Procedure:
    • Seed cells in 96-well plates and culture for 48 hours.
    • Treat cells with a concentration gradient of this compound (e.g., 0.01 to 50 μM) for 72 hours.
    • Add MTS reagent and incubate for 2 hours.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate the half-maximal inhibitory concentration (IC50) using software like CalcuSyn [1].
  • Troubleshooting: Include DMSO-only controls; ensure cell seeding is uniform to avoid well-to-well variability.
Analyzing Signaling Pathways via Western Blot

This method assesses changes in target phosphorylation and downstream pathway activity.

  • Key Materials: RIPA lysis buffer, protease and phosphatase inhibitors, antibodies (e.g., anti-Phospho-FGFR, anti-Phospho-FRS2, anti-Phospho-ERK1/2, total protein antibodies), SDS-PAGE equipment [1].
  • Procedure:
    • Lyse cells or homogenize tumor tissue in RIPA buffer with inhibitors.
    • Separate proteins by molecular weight using SDS-PAGE and transfer to a membrane.
    • Block membrane with 5% BSA or non-fat milk.
    • Incubate with primary antibody overnight at 4°C, then with an HRP-conjugated secondary antibody.
    • Detect signal using chemiluminescence and visualize.
  • Troubleshooting: Always probe for total protein to confirm phosphorylation changes are not due to total protein level variations. Optimize antibody concentrations for clean bands.
Assessing FGFR1 Gene Amplification Status

Identifying the patient population most likely to respond is crucial, as response may be linked to high-level amplification.

  • Key Materials: Tumor tissue sections (archived or fresh), FGFR1/CEN8 FISH probes, ddPCR system, FGFR1-specific IHC antibodies [4].
  • Procedure - FISH:
    • Hybridize tumor DNA with fluorescently labeled FGFR1 and centromere 8 (CEN8) probes.
    • Analyze signals under a fluorescence microscope.
    • Define amplification as: FGFR1/CEN8 ratio ≥ 2.0 or average FGFR1 signals per nucleus ≥ 6 [2].
  • Procedure - ddPCR:
    • Partition DNA sample into thousands of droplets.
    • Perform PCR amplification with FGFR1 and reference gene assays.
    • Analyze to determine the precise FGFR1 copy number variation (CNV) [4].
  • Troubleshooting: For FISH, ensure tissue morphology is preserved. For ddPCR, use high-quality, intact DNA.

Clinical Response Data & Biomarker Correlation

Clinical data suggests that biomarker status is critical for predicting response to this compound.

Table: this compound Response in HR+/HER2- Metastatic Breast Cancer (FINESSE Study)

Patient Cohort Overall Response Rate (ORR) Key Biomarker Findings
FGFR1 amplified (Cohort 1) 19% (95% CI, 9%-35%) [4] ORR higher with FGFR1 CNV ≥4: 22% vs 9% (low amplification) [4].
11q13 amplified (Cohort 2) 0% (95% CI, 0%-18%) [4] Limited activity in this cohort.
FGFR1 & 11q13 non-amplified (Cohort 3) 15% (95% CI, 6%-34%) [4] ORR in FGFR1-high (IHC H-score ≥50): 25% vs 8% (FGFR1-low) [4].

Troubleshooting Common Scenarios

  • Scenario 1: Cell lines show high IC50 in vitro.

    • Investigate: Confirm target expression and amplification status in the cell line. Check for activation of bypass signaling pathways (e.g., p-AKT, p-ERK) via Western Blot after treatment.
  • Scenario 2: Patient-derived xenograft (PDX) models initially respond but then progress.

    • Investigate: Analyze post-treatment tumor samples using NGS to identify newly acquired mutations in FGFRs or genes in related pathways. Monitor for changes in the tumor microenvironment that may promote angiogenesis.
  • Scenario 3: Clinical trial patient has no response despite positive FGFR1 FISH.

    • Investigate: Use IHC to confirm FGFR1 protein expression is high. Re-test amplification using ddPCR for a more quantitative CNV value; a low CNV may explain the lack of response [4].

Conceptual Diagram of this compound Resistance

The following diagram illustrates the core mechanisms of this compound resistance, integrating the concepts of on-target inhibition, bypass signaling, and cellular heterogeneity.

G cluster_this compound This compound Inhibition define_color_1 define_color_2 define_color_3 define_color_4 define_color_5 define_color_6 This compound This compound FGDR_inhib Inhibits FGFR FGFR/VEGFR Downstream Proliferation & Angiogenesis Signaling FGFR->Downstream FGDR_inhib->FGFR Bypass Bypass Pathway Activation (e.g., PI3K/MAPK) Bypass->Downstream Re-activates Heterogeneity Tumor Cell Heterogeneity Heterogeneity->Downstream Subpopulation PK Altered Pharmacokinetics PK->this compound Reduces exposure Mutation On-target Mutations Mutation->FGFR Reduces binding

References

Does Renal Impairment Require a Lucitanib Dose Adjustment?

Author: Smolecule Technical Support Team. Date: February 2026

Answer: Population pharmacokinetic (PopPK) modeling indicates that mild or moderate renal impairment does not have a statistically significant effect on the pharmacokinetics of lucitanib [1] [2]. Therefore, no protocol adjustment or dose modification is recommended for patients with mild to moderate renal impairment [1] [2].

Supporting Clinical Data

The table below summarizes the key covariates that were investigated and their determined impact on this compound's pharmacokinetics.

Covariate Category Specific Covariate Impact on this compound PK Clinical Recommendation
Renal Function Mild/Moderate Renal Impairment No statistically significant effect detected [1] [2] No dose adjustment required [1] [2]
Hepatic Function Mild Hepatic Impairment No statistically significant effect detected [1] [2] No dose adjustment required [1] [2]
Demographics Body Weight Partially explained between-subject variability [1] [2] Supports safety-based dose titration [1]
Age, Sex, Race, Tumor Type No effects observed [1] [2] No dose adjustment required [1] [2]
Concomitant Medications Proton Pump Inhibitors (PPIs) No clinically significant effect on absorption [1] [2] No contraindication [1] [2]
CYP3A4/CYP2C8 Inhibitors/Inducers, P-gp Inhibitors No statistically significant effects detected [1] [2] No dose adjustment required [1] [2]
Drug Formulation Tablet vs. Capsule Difference in release duration (0.243 h vs. 0.814 h) was not clinically meaningful [1] Formulations considered interchangeable [1]

> Important Note on Severe Impairment: The available data and published analyses do not provide information on the pharmacokinetics of this compound in patients with severe renal impairment or end-stage renal disease [1] [2]. Dosing in this population cannot be determined from current evidence.

Scientific and Experimental Basis

Mechanism of Action and Elimination

This compound is an oral, potent tyrosine kinase inhibitor that primarily inhibits VEGFR 1-3, FGFR 1-3, and PDGFR α/β [1] [3] [4]. The following diagram maps its primary mechanism of action and the elimination pathway investigated for renal impairment.

lucitanib_mechanism cluster_action Primary Molecular Targets cluster_pathway Downstream Effects cluster_elimination Elimination Pathway (Investigated) This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-3 This compound->FGFR PDGFR PDGFR α/β This compound->PDGFR Renal Renal Elimination (No significant impact in mild/moderate impairment) This compound->Renal PopPK Analysis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth

PopPK Model and Covariate Analysis Methodology
  • Model Structure: this compound pharmacokinetics were best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination [1] [2].
  • Covariate Testing: The effect of renal impairment (along with other patient factors) was formally tested as a covariate on key model parameters like clearance and volume of distribution. The analysis found that mild/moderate renal impairment was not a statistically significant covariate and did not improve the model's performance [1] [2].
  • High Inter-Subject Variability: The analysis identified large variability in this compound pharmacokinetics between individuals, which was only partially explained by body weight. This variability supports the use of a safety-based dose-titration strategy in clinical practice, rather than fixed dosing, to optimize individual patient exposure [1].

Recommendations for Researchers and Clinicians

  • For Protocol Design: When designing clinical trials, you may include patients with mild to moderate renal impairment without planned this compound dose reductions. The safety-based dose titration approach used in ongoing studies is appropriate for managing PK variability in these patients [1].
  • For Clinical Practice: Dosing in patients with mild to moderate renal impairment can follow the same protocol as patients with normal renal function. The available evidence does not warrant pre-emptive dose modification [1] [2].
  • For Data Interpretation: Be aware that the lack of impact from mild/moderate renal impairment, concomitant medications, and various demographics suggests that this compound's pharmacokinetics are relatively resilient to these common sources of variability [1] [2].

References

Lucitanib concomitant medications CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Profile of Lucitanib

The following table summarizes the key findings from a 2022 PopPK model regarding the effects of various covariates on this compound pharmacokinetics [1] [2] [3]:

Covariate Category Specific Covariate Statistically Significant Effect? Clinically Relevant Impact?
Concomitant Medications CYP3A4 Inhibitors No No
CYP3A4 Inducers No No
CYP2C8 Inhibitors No No
P-glycoprotein Inhibitors No No
Proton Pump Inhibitors (PPIs) No (on absorption) No
Patient Factors Body Weight Yes (partially explained variability) Supported safety-based titration [1]
Mild/Moderate Renal Impairment No No
Mild Hepatic Impairment No No
Demographics (Age, Sex, etc.) No No
Tumor Type No No
Formulation Tablet vs. Capsule Yes (on release duration) Not considered clinically meaningful [1]

Supporting Experimental Data & Protocols

The data in the table above originates from a specific PopPK analysis. Here is the methodological context for that study.

  • Study Objective: To develop a PopPK model characterizing this compound's pharmacokinetics in the target patient population and to identify covariates that explain pharmacokinetic variability [1] [2].
  • Data Source: The analysis pooled intensive and sparse pharmacokinetic data from 403 patients with advanced cancers across five Phase 1/2 clinical trials (E-3810-I-01, CO-3810-025, FINESSE, E3810-II-02, INES) [1] [3].
  • Base Structural Model: this compound pharmacokinetics were best described by a two-compartment model with the following characteristics [1] [2]:
    • Zero-order release into the dosing compartment.
    • Followed by first-order absorption.
    • First-order elimination.
  • Software & Estimation: Modeling was performed using NONMEM (v.7.4.3) with the First Order Conditional Estimation with Interaction (FOCE-I) method. Goodness-of-fit and model validation were conducted using R software and Perl-speaks-NONMEM (PsN) [2].
  • Covariate Analysis: The effect of continuous and categorical covariates (including concomitant medications and patient factors) was tested using a stepwise approach on parameters like apparent clearance (CL/F) and apparent central volume (Vc/F) [2].

This compound's Mechanism of Action

For your troubleshooting and experimental design, understanding this compound's primary targets is essential. The following diagram illustrates its mechanism as a multi-targeted tyrosine kinase inhibitor.

G cluster_pathway Inhibited Receptors This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR Inhibits FGFR FGFR 1-3 This compound->FGFR Inhibits PDGFR PDGFR α/β This compound->PDGFR Inhibits Angiogenesis Inhibition of Tumor Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth Suppression of Tumor Growth Angiogenesis->TumorGrowth

This compound is an oral, potent, selective inhibitor that targets the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β) [1] [4] [5]. It is classified as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase [4]. By blocking these key receptors, this compound inhibits tumor-driven angiogenesis and exerts its anti-cancer effects.

Key Takeaways for Researchers

  • No DDI Concern with CYP3A4 Modulators: The PopPK analysis found no statistically significant effects from concomitant use of CYP3A4 inhibitors or inducers on this compound's exposure [1] [3]. This suggests that dose modifications are likely unnecessary when this compound is co-administered with these drugs.
  • Focus on Dose Titration Strategy: The most critical pharmacokinetic finding is the high between-subject variability in this compound exposure. The research supports a safety-based dose-titration strategy to optimize individual patient exposure and maximize potential clinical benefit [1] [2] [3].

References

Lucitanib dose modification for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Dose Modification Guidelines

The following table summarizes the key dosing information and common adverse events (AEs) associated with lucitanib from clinical studies.

Aspect Details
Maximum Tolerated Dose (MTD) 15 mg once daily [1].
Clinically Tested Doses 5 mg, 10 mg, 12.5 mg, 15 mg, 20 mg, 30 mg once daily [2] [3].
Recommended Dose for Combination Therapy 10 mg/day (in combination with fulvestrant) [3].
Most Frequent Adverse Events (All Grades) Hypertension (91%), Proteinuria (57%), Asthenia (weakness/fatigue) (42%) [2] [4].
Dose-Limiting Toxicities (DLTs) Grade 4 depressed consciousness; Grade 3 thrombotic microangiopathy (observed at 30 mg dose) [2].

Frequently Asked Questions (FAQs) for Researchers

What are the most critical adverse events to monitor during this compound administration? The AEs most frequently leading to dose modifications are related to the inhibition of Vascular Endothelial Growth Factor (VEGF). Hypertension is the most prevalent and requires active management. Close monitoring for proteinuria and asthenia is also essential. In studies, these toxicities were dose-dependent and manageable through protocol-specified interventions [2] [3] [4].

What is the evidence for dose modification in a combination therapy setting? A Phase Ib study combining this compound with fulvestrant in breast cancer patients provides direct evidence. In this trial:

  • 72% of patients (13 out of 18) required at least one dose reduction [3].
  • The combination was deemed feasible but required close patient monitoring for AE management [3].
  • The study ultimately established 10 mg/day as the dose for the expansion part of the trial when given in this combination [3].

Are there specific recommendations for managing hypertension induced by this compound? The clinical trial protocols mandated controlled blood pressure (BP) before initiation. Eligibility required BP ≤ 150/90 mm Hg, and the use of more than two antihypertensive agents at enrollment was typically not allowed [5]. This suggests that pre-existing hypertension should be well-controlled prior to dosing, and researchers should have a plan for initiating or adjusting antihypertensive medication during the study.

Troubleshooting Guide: Managing Common Adverse Events

The following workflow diagram outlines the logical process for identifying and managing common adverse events associated with this compound in a research setting.

lucitanib_ae_workflow Start Patient on this compound AE_Monitoring Routine AE Monitoring Start->AE_Monitoring Assess Associate event with study drug? Assess severity (CTCAE Grade). AE_Monitoring->Assess Hypertension Hypertension Manage_HTN Ensure BP control pre-dose. Initiate/adjust antihypertensive medication. Hypertension->Manage_HTN Proteinuria Proteinuria Manage_Protein Monitor urine protein. Rule out other causes. Proteinuria->Manage_Protein Asthenia Asthenia (Fatigue) Manage_Fatigue Assess contributing factors. Provide supportive care. Asthenia->Manage_Fatigue Other_Gr3Plus Other Gr ≥3 Event Action Implement Protocol-Defined Action Other_Gr3Plus->Action Manage_HTN->Action Manage_Protein->Action Manage_Fatigue->Action Assess->Hypertension Yes Assess->Proteinuria Yes Assess->Asthenia Yes Assess->Other_Gr3Plus Yes Continue Continue at Current Dose with Enhanced Monitoring Assess->Continue No/Unrelated DoseInterrupt Dose Interruption (until recovery to ≤ Gr1) Action->DoseInterrupt DoseReduce Permanent Dose Reduction (e.g., from 12.5 mg to 10 mg) Action->DoseReduce DoseInterrupt->DoseReduce If event recurs DoseReduce->Continue

The diagram illustrates the standard operational workflow. Key management principles supported by the literature include:

  • Dose Interruption and Reduction: Clinical trials show that temporary dose interruption followed by a permanent dose reduction is a primary strategy. In one study, all patients required at least one interruption, and 72% required at least one dose reduction [3].
  • Proactive Management: For common AEs like hypertension, proactive management with antihypertensive medication is integral to the protocol, allowing patients to remain on study [2] [5].
  • Dose-Limiting Toxicities: Serious toxicities, such as thrombotic microangiopathy or grade 4 neurotoxicity, have been observed at higher doses (30 mg) and typically necessitate immediate treatment interruption and permanent discontinuation or significant dose reduction [2].

Experimental Protocols for Efficacy Assessment

To provide context for the safety data, here are methodologies used in foundational studies to evaluate this compound's activity.

1. In Vitro Cell Viability and Mechanism Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its effect on downstream signaling pathways [6].
  • Methodology:
    • Cell Lines: Use relevant cancer cell lines (e.g., with FGFR1 amplification or mutations).
    • Treatment: Plate cells and treat with a this compound concentration range (e.g., 0.01 to 50 μM) for 72 hours.
    • Viability Assay: Perform cell viability analysis using MTS or MTT assay. Calculate IC₅₀ using appropriate software (e.g., CalcuSyn) [6].
    • Western Blotting: Analyze cell lysates to confirm target engagement by measuring phosphorylation levels of key proteins like FRS2, ERK1/2, and pan-FGFR [6].

2. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the antitumor efficacy and tolerability of this compound in animal models [6].
  • Methodology:
    • Model Establishment: Implant human cancer cells (e.g., from lung or gastric lines with defined FGFR status) into immunodeficient mice.
    • Dosing: Once tumors are established, randomize mice into groups. Administer this compound orally at doses such as 5, 10, or 15 mg/kg once daily. Include a vehicle control group.
    • Endpoint Monitoring: Measure tumor volumes 2-3 times weekly. Monitor mouse body weight as an indicator of systemic toxicity.
    • Pharmacokinetic Analysis: Collect plasma at various time points post-dosing to measure this compound concentration and determine parameters like half-life and exposure [6].

References

Lucitanib patient stratification biomarker selection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Biomarker Investigation

To validate and explore these biomarkers in your research, the following methodologies are commonly used.

1. Genomic Analysis of FGFR Aberrations

  • Purpose: To identify genetic alterations in the FGF pathway, such as FGFR1 amplification.
  • Methodology:
    • DNA Extraction: Use formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh frozen samples.
    • Copy Number Analysis: Employ qPCR or Fluorescence In Situ Hybridization (FISH) to detect gene amplification. Next-Generation Sequencing (NGS) panels can also be used for a broader view of genomic alterations.
  • Interpretation: A positive result, like FGFR1 amplification, suggests a higher likelihood of response to lucitanib.

2. Immunohistochemistry (IHC) for Tumor Microenvironment (TME) Analysis

  • Purpose: To evaluate changes in the TME induced by this compound, such as T-cell infiltration and vessel density.
  • Methodology:
    • Staining: Perform IHC on pre- and post-treatment tumor sections using antibodies against:
      • CD8 to quantify cytotoxic T-cell infiltration.
      • CD31 to assess blood vessel density (anti-angiogenic effect).
      • F4/80 to track tumor-associated macrophages.
    • Scoring: Use quantitative image analysis to determine the density of positive cells in the tumor stroma and islets.

3. Gene Expression Profiling

  • Purpose: To analyze this compound-induced changes in immune-related gene expression pathways.
  • Methodology:
    • RNA Sequencing: Extract RNA from tumor tissue and perform bulk RNA-Seq.
    • Pathway Analysis: Utilize gene set enrichment analysis (GSEA) to investigate pathways related to immune cell activation, cytokine signaling, and T-cell function.

Troubleshooting Common Experimental Challenges

Here are solutions to some frequently encountered issues in this compound research.

Challenge Possible Cause Solution
Lack of response in FGFR1-amplified models Co-activation of parallel survival pathways (e.g., ER signaling) Test this compound in combination with endocrine therapy (e.g., fulvestrant) or CDK4/6 inhibitors [1].
Variable efficacy in immunocompetent models Inadequate T-cell activation or presence of other immunosuppressive factors. Combine this compound with immune checkpoint blockers (anti-PD-1, anti-CTLA-4) to unleash T-cell cytotoxicity [2].
Defining the primary mechanism of action Difficulty distinguishing between direct anti-angiogenic vs. immunomodulatory effects. Include experiments with specific VEGFR2 inhibitors for comparison. Conduct CD8+ T-cell depletion studies to confirm immune-dependent activity [2].

Mechanistic and Workflow Diagrams

The following diagrams illustrate this compound's mechanism of action and a proposed biomarker discovery workflow.

G cluster_targets This compound Inhibits cluster_effects Combined Effects on Tumor cluster_results Therapeutic Outcome This compound This compound FGFR FGFR This compound->FGFR VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR DirectAntiTumor Direct Anti-tumor FGFR->DirectAntiTumor AntiAngio Anti-angiogenesis VEGFR->AntiAngio ImmunoMod Immunomodulation PDGFR->ImmunoMod Microenv Favorable TME AntiAngio->Microenv ImmunoMod->Microenv CellDeath Cancer Cell Death DirectAntiTumor->CellDeath ComboSynergy Synergy with Immunotherapy Microenv->ComboSynergy

Diagram: this compound's multi-kinase inhibition targets FGFR, VEGFR, and PDGFR, leading to combined anti-angiogenic, immunomodulatory, and direct anti-tumor effects. This creates a favorable tumor microenvironment (TME) that can synergize with immunotherapy [2] [1].

G cluster_step1 Stratification Biomarker Discovery cluster_step2 Validation & Combination Strategy Start Patient/Tumor Sample Genomic Genomic Analysis (FGFR1 Amp) Start->Genomic TME TME Profiling (CD8+ T-cells, CD31+) Start->TME Transcriptomic Transcriptomic Analysis (Immune Gene Signatures) Start->Transcriptomic Validate Functional Validation (In Vivo/In Vitro Models) Genomic->Validate TME->Validate Transcriptomic->Validate Combo Identify Rational Combination Therapies Validate->Combo Outcome Stratified Patient Cohorts for Targeted Therapy Combo->Outcome

Diagram: A proposed workflow for this compound patient stratification biomarker discovery, integrating genomic, tumor microenvironment (TME), and transcriptomic data to define cohorts for functional validation and combination therapy.

References

Efficacy and Key Characteristics of Selected Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Targets Key Reported Efficacy Data (Context) Key Experimental Models / Clinical Setting

| Lucitanib | VEGFR1-3, FGFR1-3, PDGFRα/β [1] [2] | • Preclinical (FGFR-aberrant models): Potent tumor growth inhibition [1]. • Clinical (Phase Ib, RM-NPC): ORR: 10-20%; DCR: 60-90%; median PFS: ~3.7 months [2]. • Clinical (Phase I/II, FGF-aberrant Breast Cancer): ORR: 50%; median PFS: 40.4 weeks [2]. | • Cell lines & xenografts with amplified FGFR1 or mutated/amplified FGFR2 [1]. • Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC) [2]. | | Brivanib | VEGFR2, VEGFR3, FGFR1-3 [3] | Preclinical (PNET Mouse Model): Superior tumor burden reduction vs. VEGFR2-only inhibition; delayed resistance [3]. | • RIP1-Tag2 (RT2) mouse model of pancreatic neuroendocrine cancer [3]. | | Fruquintinib | Primarily VEGFR1-3 [4] | Clinical (mCRC, real-world): • Monotherapy: median PFS 3.5 mos; median OS 14.6 mos. • + PD-1 inhibitor: median PFS 4.9 mos; median OS 16.7 mos [4]. | • Metastatic Colorectal Cancer (mCRC), MSS/pMMR type [4]. | | Regorafenib | VEGFR1-3, TIE2, PDGFR, FGFR, RAF, KIT, RET [5] | Clinical (Bone Sarcomas, meta-analysis): Significantly improved PFS at 3 and 6 months vs. placebo; no significant OS improvement [5]. Clinical (mCRC, real-world): Monotherapy median PFS 3.6 mos [4]. | • Metastatic or recurrent bone sarcomas (Osteosarcoma, Ewing's sarcoma, etc.) [5]. • Metastatic Colorectal Cancer (mCRC) [4]. |

Summary of Key Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation:

  • Preclinical In Vivo Models (e.g., for this compound, Brivanib): These studies often use human cancer cell lines transplanted into immunocompromised mice (xenografts). The cited this compound study used models with specific FGFR1 amplification or FGFR2 mutations/amplification [1]. The Brivanib study used a genetically engineered RIP1-Tag2 mouse model of pancreatic neuroendocrine cancer. In these models, tumor volume is measured over time with and without treatment to assess efficacy [3].
  • Clinical Trial Phases (e.g., for this compound): The provided this compound data comes from a Phase Ib trial, which primarily assesses safety, tolerability, and preliminary efficacy in a specific patient population (here, heavily pre-treated recurrent/metastatic Nasopharyngeal Carcinoma). Efficacy is measured by standardized radiological assessments (RECIST criteria) to determine Objective Response Rate (ORR), Disease Control Rate (DCR), and median Progression-Free Survival (PFS) [2].
  • Real-World Evidence & Meta-Analyses (e.g., for Fruquintinib, Regorafenib): This data comes from retrospective analyses of patient records or pooled data from multiple studies. The fruquintinib/regorafenib data in mCRC is from a real-world study comparing different treatment regimens in a clinical practice setting [4]. The regorafenib data in bone sarcomas is from a meta-analysis of randomized controlled trials (RCTs), which provides a high level of evidence by synthesizing results from multiple studies [5].

Mechanism of Action and Signaling Pathways

This compound's proposed advantage lies in its ability to simultaneously inhibit two key signaling pathways (VEGF/VEGFR and FGF/FGFR) that are critical for tumor angiogenesis and growth. The following diagram illustrates this mechanism and the points of inhibition.

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Downstream Downstream Signaling (RAF/MEK/ERK, PI3K/AKT) VEGFR->Downstream FGFR->Downstream This compound This compound Inhibitor This compound->VEGFR Inhibits This compound->FGFR Inhibits BiologicalEffect Biological Effects Angiogenesis Cell Proliferation Survival Downstream->BiologicalEffect

Interpretation and Research Considerations

When interpreting this data, please consider the following:

  • No Direct Comparisons: The data comes from distinct studies with different patient populations, trial designs, and primary endpoints. Therefore, the figures cannot be directly compared to declare one inhibitor superior to another.
  • This compound's Niche: The preclinical and clinical data suggest this compound is particularly active in tumors with FGF/FGFR pathway aberrations [1] [2]. Its value proposition is this dual targeting capability, potentially overcoming resistance to pure anti-VEGF therapy [3].
  • Efficacy vs. Toxicity Trade-off: While dual inhibition can be more efficacious, it may also lead to a different and potentially more challenging toxicity profile (e.g., hypertension, proteinuria) [2], which is a critical consideration in clinical development and practice.

References

Lucitanib overall response rate ORR clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Clinical Trial Data

The following table summarizes the available efficacy data for this compound from a Phase Ib study in patients with recurrent and metastatic nasopharyngeal carcinoma (RM-NPC) [1].

Trial Phase Patient Population Treatment Arms (n) Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
Ib Heavily pre-treated RM-NPC Continuous (n=10) 20% 90% 3.73 months
Ib Heavily pre-treated RM-NPC Intermittent (n=10) 10% 60% 3.68 months

Experimental Protocol Details

For the study referenced above, here are the key methodological details [1]:

  • Study Design: Multi-centre, open-label Phase Ib trial. Patients were randomly divided into two treatment arms: continuous daily dosing or intermittent dosing (3 weeks on/1 week off).
  • Patient Population: Adults with histologically confirmed, recurrent/metastatic nasopharyngeal carcinoma who had progressed after at least one prior line of platinum-based chemotherapy.
  • Treatment: this compound was administered orally once daily.
  • Primary Endpoints: Safety and tolerability.
  • Secondary Endpoints: ORR and DCR, as defined by RECIST version 1.1, and PFS. Tumor assessments were conducted via CT or MRI every 8 weeks.

This compound's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its primary targets and the associated signaling pathways it inhibits [1].

G cluster_targets This compound Targets cluster_pathways Inhibited Pathways / Processes This compound This compound FGFR FGFR 1-3 This compound->FGFR VEGFR VEGFR 1-3 This compound->VEGFR PDGFR PDGFR α/β This compound->PDGFR Cell_Prolif Cell Proliferation FGFR->Cell_Prolif Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Cell_Prolif PDGFR->Angiogenesis Tumor_Growth Tumor Growth Cell_Prolif->Tumor_Growth Angiogenesis->Tumor_Growth

References

Lucitanib comparative IC50 values kinase profiling

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Kinase Inhibition Profile

The table below summarizes the primary kinase targets of this compound and its half-maximal inhibitory concentration (IC50) values, which indicate its potency. Lower IC50 values represent stronger inhibition [1] [2].

Kinase Target Reported IC50 Value (nM) Note
VEGFR1 7 nM Also known as FLT1
VEGFR2 25 nM Also known as KDR
VEGFR3 10 nM Also known as FLT4
FGFR1 17.5 nM
FGFR2 82.5 nM
PDGFRα/β 13/8 nM [1]
CSF-1R 5 nM [2]
Src 4.9 nM [1]

Comparative Potency with Other Kinase Inhibitors

This table compares this compound's activity against key targets with other inhibitors in its class, based on data from a 2022 profiling study [3].

Kinase Inhibitor Primary Targets FGFR1 IC50 (nM) FGFR2 IC50 (nM) VEGFR2 IC50 (nM)
This compound VEGFR, FGFR, PDGFR 17.5 [2] 82.5 [2] 25 [2]
Erdafitinib FGFR1-4 2.0 2.0 50
Infigratinib FGFR1-3 Information missing Information missing Information missing
Pemigatinib FGFR1-3 Information missing Information missing Information missing
Dovitinib FGFR1, VEGFR, PDGFR Information missing Information missing Information missing
Ponatinib FGFR, Abl, VEGFR Information missing Information missing Information missing

Key Experimental Protocols

The comparative data relies on standardized experimental methods. Here are details of the key protocols cited:

  • Biochemical Kinase Assays: The comparative data for newly approved inhibitors was generated using a panel of 255 wild-type kinases [3]. Inhibition was measured using mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays, with compounds tested at a concentration of 1 µmol/L and an ATP concentration close to the KM,ATP for each kinase. IC50 values were determined from duplicate 10-point dilution series [3].
  • Cell Viability Assays: To measure the functional cellular response, inhibitors were profiled on a panel of 134 cancer cell lines [3]. Cells were treated with a 9-point dilution series of the compound for 72 hours. Viability was assessed by measuring intracellular ATP content as a proxy for cell number. IC50 values were calculated by fitting a 4-parameter logistic curve to the viability data [3].
  • Target Engagement Profiling: A modern, live-cell based method uses NanoBRET technology to profile a compound's engagement across nearly 200 full-length kinases in a physiologically relevant cellular context. This protocol uses a single tracer (NanoBRET Tracer K10) at four different concentrations and is a significant workflow improvement over older multi-tracer systems [4].

This compound's Mechanism of Action

The following diagram illustrates the signaling pathways targeted by this compound and its downstream effects on cancer cells, based on its kinase inhibition profile [5] [1].

lucitanib_pathway cluster_receptors Extracellular Space VEGFA VEGF Ligand VEGFR VEGFR VEGFA->VEGFR Binds FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds CellMembrane Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes CellProliferation Tumor Cell Proliferation FGFR->CellProliferation Drives Survival Cell Survival PDGFR->Survival Supports This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits This compound->PDGFR Inhibits

(caption: this compound mechanism of action diagram.) this compound simultaneously inhibits key receptor tyrosine kinases (RTKs): it blocks VEGFR to suppress tumor angiogenesis, and directly targets FGFR and PDGFR on cancer cells to inhibit oncogenic driver signals and cell proliferation [5].

Key Insights from Profiling Data

  • Dual Anti-Angiogenic and Anti-Tumor Action: this compound's combination of potent VEGFR and FGFR inhibition is therapeutically advantageous. In FGFR1-amplified lung cancer models, its anti-tumor efficacy was particularly high, suggesting that simultaneously blocking both the VEGF and FGF pathways in FGFR-dependent tumors can overcome escape mechanisms seen with pure anti-angiogenic therapy [5].
  • Cellular vs. Biochemical Selectivity: Profiling studies highlight that a kinase inhibitor's selectivity in live-cell contexts can differ from its activity in cell-free biochemical assays [4] [3]. Therefore, data from cellular viability and target engagement assays are crucial for predicting a drug's biological activity and potential therapeutic indications.

References

Lucitanib biomarker validation FGFR1 amplification FISH

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Efficacy and Associated FGFR1 Biomarkers

Biomarker Cohort Overall Response Rate (ORR) Key Biomarker Characteristics & Additional Insights
Cohort 1: FGFR1 amplified 19% (95% CI, 9%-35%) [1] -
↳ High FGFR1 amplification (≥4 gene copy number variation) [1] 22% [1] Associated with higher response rates compared to non-high amplification [1].
↳ FGFR1-high expression (IHC H-score ≥50) [1] 25% [1] Protein overexpression by IHC also predictive of response [1].
Cohort 2: FGFR1 non-amplified, 11q13 amplified 0% (95% CI, 0%-18%) [1] Did not meet pre-specified efficacy endpoint [1].
Cohort 3: FGFR1 & 11q13 non-amplified 15% (95% CI, 6%-34%) [1] Did not meet pre-specified efficacy endpoint [1].

Experimental Protocols for Key Biomarkers

For reliable biomarker identification, the following methodologies are referenced in the literature.

FGFR1 Amplification Detection by FISH

This is the primary method used in clinical trials to identify patients eligible for this compound therapy.

  • Probe System: Dual-color FISH probe is used, targeting the FGFR1 gene locus (green) and the centromeric region of chromosome 8 (CEN8, orange) [2] [3].
  • Scoring and Analysis:
    • Count green (FGFR1) and orange (CEN8) signals in at least 40 tumor cell nuclei [3].
    • Calculate the average FGFR1/CEN8 ratio and the average FGFR1 copy number [3].
  • Interpretation Criteria:
    • Amplification is defined as: FGFR1:CEN8 ratio ≥2.0 and FGFR1 copy number >4 or FGFR1:CEN8 ratio <2.0 and FGFR1 copy number ≥6 [3].
    • High-level amplification: Some studies define this as FGFR1:CEN8 ratio ≥5, which may be associated with better response [1] [3].
FGFR1 Protein Expression by Immunohistochemistry (IHC)

IHC serves as a complementary biomarker, with studies showing correlation with FISH amplification and response.

  • Antibody: Validated anti-FGFR1 antibody (e.g., clone D8E4) [3].
  • Staining and Scoring:
    • Staining is evaluated for both membranous and cytoplasmic patterns [3].
    • H-score is calculated: [3 × (% of 3+ intensity cells)] + [2 × (% of 2+ intensity cells)] + [1 × (% of 1+ intensity cells)], resulting in a range of 0 to 300 [1] [3].
  • Interpretation Criteria: In the FINESSE study, an H-score ≥50 was used to define "FGFR1-high" tumors, which showed a higher response rate (25%) [1].

FGFR Signaling Pathway and this compound Mechanism

The following diagram illustrates the targeted signaling pathways and the mechanism of action of this compound.

G FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCG FGFR->PLCG Phosphorylates STAT STAT FGFR->STAT Phosphorylates This compound This compound This compound->FGFR Inhibits RAS RAS FRS2->RAS Activates PI3K PI3K FRS2->PI3K Activates PKC PKC PLCG->PKC Activates MAPK MAPK RAS->MAPK RAF → MEK → ERK CellProlif Cell Proliferation Survival Angiogenesis MAPK->CellProlif AKT AKT PI3K->AKT PDK1 STAT->CellProlif PKC->CellProlif AKT->CellProlif

This compound is a tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [4]. Its activity in breast cancer is largely attributed to the simultaneous inhibition of the VEGF/VEGFR (anti-angiogenic) and FGF/FGFR (direct anti-tumor and anti-angiogenic) pathways. In tumors with FGFR1 amplification, the FGFR pathway is a key driver oncogene, making them particularly susceptible to FGFR inhibition [4].

Key Considerations for Researchers

  • Prevalence and Prognosis: FGFR1 amplification occurs in approximately 6-14% of HR+/HER2- breast cancers and is associated with luminal B subtype and poorer prognosis, including resistance to endocrine therapy [1] [2] [3].
  • Combined Biomarker Approach: Evidence suggests that using both FISH and IHC provides a more comprehensive predictive picture than either marker alone. Some patients with FGFR1 protein overexpression without gene amplification may also derive benefit [3].
  • Toxicity Profile: The FINESSE trial reported a significant incidence of adverse events, most commonly hypertension (87%), hypothyroidism (45%), nausea (33%), and proteinuria (32%). Managing these toxicities is crucial in clinical development [1].
  • Emerging Strategies: Recent co-clinical research indicates that this compound (or other FGFR inhibitors) may be most effective when used in rational combinations, such as with endocrine therapy and CDK4/6 inhibitors, particularly in tumors without concurrent resistance mutations (e.g., in ESR1 or PIK3CA) [5].

References

Lucitanib safety profile comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Lucitanib Safety and Efficacy Profile

The following table summarizes the safety and pharmacokinetic data for this compound from phase I/II clinical trials in patients with advanced solid tumors [1] [2].

Aspect Details and Findings
General Safety Profile Manageable side-effect profile; safety-based dose titration recommended due to high between-subject variability in drug exposure [1] [2].
Most Common Adverse Events (AEs) Hypertension (91%), Proteinuria (57%), Asthenia (weakness) (42%) [2].
Serious Dose-Limiting Toxicities At 30 mg dose: Grade 4 depressed consciousness, Grade 3 thrombotic microangiopathy (related to VEGFR inhibition) [2].
Impact of Formulation Release duration differed between capsules and tablets, but the effect was not considered clinically meaningful [1].
Key Pharmacokinetics Half-life: 31–40 hours (supports once-daily dosing). Best described by a two-compartment model with zero-order release and first-order absorption/elimination [1] [2].

Comparative Safety Profiles of Other TKIs

To provide context, the tables below summarize the safety rankings of various TKIs from recent network meta-analyses in other cancer types. This data illustrates how TKI safety profiles can be specific to both the drug and the patient population.

Table 1: TKI Safety in Metastatic Renal Cell Carcinoma (RCC) [3] This analysis ranked TKIs based on their probability (P-score) of having the best safety profile for selected adverse events. A higher P-score is better.

Adverse Event Best Treatment Options (Highest P-score) Worst Treatment Options (Lowest P-score)
Any AEs & Grade ≥3 AEs Tivozanib (monotherapy) Lenvatinib + Pembrolizumab (combo)
Treatment Discontinuation due to AEs Sorafenib (monotherapy) Lenvatinib + Pembrolizumab (combo)
Fatigue (any grade) Sorafenib (monotherapy) Lenvatinib + Pembrolizumab (combo)
Hypertension (any grade) Sorafenib (monotherapy) Axitinib + Avelumab (combo)
Diarrhea (any grade) Sunitinib (monotherapy) Cabozantinib (monotherapy)
Nausea/Vomiting (any grade) Sorafenib (monotherapy) Lenvatinib + Pembrolizumab (combo)

Table 2: TKI Cardiovascular Safety in Non-Small Cell Lung Cancer (NSCLC) [4] This analysis used SUCRA scores to rank treatments, where a higher score indicates a lower risk of the adverse event.

Adverse Event Safest TKIs (Highest SUCRA Score) TKIs with Highest Risk (Lowest SUCRA Score)
Hypertension Erlotinib (91.1%), Chemotherapy (88.8%) Information not specified in detail
Thrombotic Events Erlotinib (66.1%) Anlotinib, Cabozantinib (26.9%)

Key Experimental Methodologies for Cited Data

For researchers, the methodologies behind this comparative data are critical for interpretation:

  • This compound PopPK Analysis [1]: The population pharmacokinetic (PopPK) model was developed using non-linear mixed-effects modeling (NONMEM). The analysis pooled intensive and sparse pharmacokinetic data from 403 patients across five Phase I/II clinical trials. Covariate analysis was performed to identify patient-specific factors (e.g., body weight, organ function) influencing drug exposure.
  • Network Meta-Analyses (NMA) [3] [4]: These followed the PRISMA-NMA guidelines. They involved a systematic literature search of databases like PubMed, EMBASE, and Cochrane Library to identify relevant Randomized Controlled Trials (RCTs). A frequentist or Bayesian framework was then used to statistically combine direct and indirect evidence across the network of studies, allowing for comparative rankings of treatments that may not have been directly compared in head-to-head trials. Safety outcomes were typically analyzed based on the incidence of adverse events as graded by Common Terminology Criteria for Adverse Events (CTCAE).

This compound's Mechanism of Action

The following diagram illustrates the primary signaling pathways targeted by this compound, which underpin its efficacy and its characteristic safety profile, particularly the VEGF inhibition-related toxicities.

G cluster_targets This compound Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular & Clinical Effects This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits FGFR FGFR This compound->FGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits RAS_RAF_MAPK RAS-RAF-MAPK VEGFR->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT VEGFR->PI3K_AKT Activates STAT STAT VEGFR->STAT Activates PLCg PLCγ VEGFR->PLCg Activates Angiogenesis Stimulates: Angiogenesis VEGFR->Angiogenesis Toxicities Associated Toxicities: Hypertension, Proteinuria, Thrombotic Microangiopathy VEGFR->Toxicities FGFR->RAS_RAF_MAPK Activates FGFR->PI3K_AKT Activates FGFR->STAT Activates FGFR->PLCg Activates PDGFR->RAS_RAF_MAPK Activates PDGFR->PI3K_AKT Activates PDGFR->STAT Activates PDGFR->PLCg Activates Proliferation Promotes: Cell Proliferation & Differentiation RAS_RAF_MAPK->Proliferation Apoptosis Inhibits: Apoptosis PI3K_AKT->Apoptosis Invasion Promotes: Invasion, Metastasis, Immune Escape STAT->Invasion PLCg->Invasion

Interpretation and Key Takeaways for Researchers

  • Distinct Safety Profile: this compound's safety profile is dominated by VEGF inhibition-related toxicities, such as hypertension and proteinuria [2]. This is a class effect but varies in incidence and severity between different VEGFR-targeting TKIs.
  • Lack of Direct Comparisons: The available data does not come from trials directly comparing this compound against other TKIs like sunitinib or sorafenib. The comparative tables for RCC and NSCLC provide context for TKI safety in general but are not predictive of this compound's performance relative to those specific drugs.
  • Combination Therapy Impact: Evidence from RCC studies strongly suggests that TKI-based combination therapies (e.g., with immune checkpoint inhibitors) often have a poorer safety profile than TKI monotherapy [3] [5]. This is a critical consideration for designing future clinical trials involving this compound combinations.

References

Lucitanib FINESSE study results cohort analysis

Author: Smolecule Technical Support Team. Date: February 2026

FINESSE Study Cohort Analysis & Results

Feature Cohort 1: FGFR1 Amplified Cohort 2: FGFR1 nonamp, 11q13 amp Cohort 3: FGFR1 nonamp, 11q13 nonamp
Patient Population HR+/HER2- MBC with FGFR1 amplification [1] HR+/HER2- MBC; FGFR1 not amplified, but 11q13 amplified [1] HR+/HER2- MBC; neither FGFR1 nor 11q13 amplified [1]
Primary Endpoint: Overall Response Rate (ORR) 19% (95% CI, 9%-35%) [1] 0% (95% CI, 0%-18%) [1] 15% (95% CI, 6%-34%) [1]
Key Exploratory Biomarker Findings ORR higher with high FGFR1 CNV (≥4): 22% vs 9% without [1]. ORR in FGFR1-high (IHC H-score ≥50): 25% vs 8% in low [1] Not applicable Not applicable
Most Frequent Adverse Events (All Cohorts) Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1] Hypertension (87%), Hypothyroidism (45%), Nausea (33%), Proteinuria (32%) [1]
Key Conclusions Met pre-specified endpoint for activity; patients with high FGFR1 amplification/expression may derive greater benefit [1] Prespecified primary endpoint not met [1] Prespecified primary endpoint not met [1]

Experimental Protocol Overview

For researchers, the key methodological details of the FINESSE trial are as follows:

  • Study Design: The FINESSE trial was a multicenter, open-label, phase II study with three cohorts defined by the molecular status of the tumor [1] [2]. It utilized a Simon's two-stage design: if 2 or more patients responded among the first 21 in a cohort, 20 additional patients would be enrolled [1].
  • Patient Population: Enrolled patients had HR+/HER2- metastatic breast cancer. Key inclusion criteria included an Eastern Cooperative Oncology Group Performance Status of ≤2, and at least one prior line of anticancer therapy, but no more than two prior lines of chemotherapy [1].
  • Intervention: Patients received oral lucitanib at a dose of 10 mg daily [2].
  • Primary Endpoint: The primary endpoint was Objective Response Rate (ORR) assessed by RECIST 1.1 criteria [1].
  • Biomarker Analysis: FGFR1 copy-number variation (CNV) was determined by FISH and droplet digital PCR, while FGFR1 protein expression was determined by immunohistochemistry (IHC) [1].

Mechanism of Action & Toxicity Context

This compound is a targeted agent that functions as an inhibitor of angiogenesis and fibroblast growth factor receptor (FGFR) proteins [2]. Its multi-targeted mechanism contributes to both its efficacy and its toxicity profile.

G cluster_targets This compound Inhibits Receptor Tyrosine Kinases cluster_effects Cellular Consequences cluster_clinical Clinical Outcomes This compound This compound VEGFR VEGFR1-3 This compound->VEGFR FGFR FGFR1-3 This compound->FGFR PDGFR PDGFRα/β This compound->PDGFR Angiogenesis_Block Angiogenesis Blockade VEGFR->Angiogenesis_Block Toxicity Off-Target Toxicity VEGFR->Toxicity Primary Toxicity Driver Tumor_Growth_Inhibit Tumor Growth Inhibition FGFR->Tumor_Growth_Inhibit Primary Efficacy Target PDGFR->Toxicity Primary Toxicity Driver Efficacy Antitumor Activity Angiogenesis_Block->Efficacy Tumor_Growth_Inhibit->Efficacy AE_Hypertension Adverse Event: Hypertension Toxicity->AE_Hypertension AE_Other Other AEs: Hypothyroidism, Proteinuria, Nausea Toxicity->AE_Other

Figure: this compound's mechanism of action involves inhibiting VEGFR, FGFR, and PDGFR pathways. VEGFR inhibition drives anti-angiogenic effects and is a primary cause of hypertension, while FGFR inhibition is linked to antitumor activity, particularly in FGFR1-amplified cancers.

The pronounced hypertension observed with this compound is a class-effect toxicity for VEGF-signaling pathway inhibitors [3]. These agents cause endothelial dysfunction, a decrease in nitric oxide synthase, and capillary rarefaction, leading to increased peripheral resistance and elevated blood pressure [3].

Interpretation for Drug Development

The FINESSE study highlights critical considerations for future drug development:

  • Biomarker-Driven Patient Selection: The exploratory analysis strongly suggests that the clinical benefit of this compound is concentrated in a molecularly defined subset of patients. Future development should focus on patients with high FGFR1 amplification (CNV ≥4) or high protein expression (IHC H-score ≥50), who showed a more robust response (ORR of 22-25%) [1].
  • Toxicity Management is Paramount: The high rate of hypertension (87%) and other toxicities contributed to the drug's limited tolerability and the trial's premature termination [1] [2]. Any future studies must incorporate proactive monitoring and aggressive management of hypertension, potentially involving a cardio-oncology or "onco-hypertension" model of care [3].

References

Lucitanib exploratory analysis FGFR1 expression IHC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response by FGFR1 Status

The table below summarizes key efficacy data from the FINESSE study based on FGFR1 status, integrating gene amplification and protein expression analyses [1].

Biomarker / Patient Group Overall Response Rate (ORR) Key Findings
Cohort 1: FGFR1-amplified 19% (95% CI, 9%-35%) Met pre-specified endpoint for activity [1].
FGFR1 High Amplification (≥4 CNV) 22% Suggests a gradient effect; higher amplification may predict better response [1].
FGFR1 Low/No Amplification 9% Suggests a gradient effect [1].
FGFR1 High Expression (IHC H-score ≥50) 25% Supports protein expression as a potential predictive biomarker [1].
FGFR1 Low Expression (IHC H-score <50) 8% Supports protein expression as a potential predictive biomarker [1].

Experimental Protocols for Key Biomarkers

The reliability of the data above hinges on robust experimental methods. Here are the detailed protocols for the key assays used in these studies.

  • Immunohistochemistry (IHC) for FGFR1 Protein Expression

    • Objective: To detect and semi-quantify FGFR1 protein levels in formalin-fixed, paraffin-embedded (FFPE) tumor samples [1].
    • Staining Protocol: Tissue sections are incubated with an anti-FGFR1 primary antibody, followed by a secondary antibody and development with a chromogen like DAB. Hematoxylin is used for counterstaining [2].
    • Scoring System (H-score): The H-score is a semi-quantitative metric calculated by assessing both the intensity of staining (scored 0-3) and the percentage of tumor cells at each intensity level. The formula is: H-score = (3 × % strongly staining cells) + (2 × % moderately staining cells) + (1 × % weakly staining cells). The score ranges from 0 to 300 [1]. In the FINESSE study, an H-score of ≥50 was used to define "FGFR1-high" tumors [1].
  • Fluorescence In Situ Hybridization (FISH) for FGFR1 Gene Amplification

    • Objective: To identify amplification of the FGFR1 gene locus.
    • Probes: Dual-color FISH probes are used: a green-labeled probe targeting the FGFR1 gene locus (8p12) and an orange-labeled probe targeting the centromere of chromosome 8 (CEN8) as a control [3].
    • Analysis & Interpretation: Signals from 20-60 tumor cell nuclei are counted. The FGFR1/CEN8 ratio is calculated. A ratio ≥2.0 is typically defined as gene amplification [3]. The copy number variation (CNV) can also be assessed, with high-level amplification often defined as ≥4 copies [1].

Lucitanib's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. Its potent anti-tumor activity is attributed to its dual mechanism:

  • Inhibition of Angiogenesis by targeting VEGFR1-3 [4] [5].
  • Direct Action on Tumor Cells with FGFR1 pathway dependencies by targeting FGFR1-3 [4]. This dual inhibition is particularly advantageous in FGFR1-amplified cancers, where both tumor cell proliferation and supportive angiogenesis are simultaneously suppressed [4].

The diagram below illustrates this mechanism and the associated biomarker strategy.

G cluster_0 This compound Targets This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-3 This compound->FGFR PDGFR PDGFR α/β This compound->PDGFR Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis TumorCell Direct Tumor Cell Growth Inhibition FGFR->TumorCell PDGFR->Angiogenesis Response Enhanced Treatment Response Angiogenesis->Response TumorCell->Response Biomarker Biomarker: High FGFR1 (Amplification or IHC H-score) Biomarker->TumorCell

Interpretation Guide for Researchers

When evaluating the potential of this compound in a specific cancer type, consider the following:

  • Biomarker Synergy: The most compelling responses were observed in tumors with high levels of FGFR1 aberrancy, particularly those with both gene amplification and high protein expression [1].
  • Tumor Context: The strongest clinical data for this compound is in hormone receptor-positive, HER2-negative metastatic breast cancer. Its efficacy in other FGFR1-amplified cancers (e.g., colorectal cancer identified as an aggressive subtype) is less established and warrants further investigation [2] [1].
  • Toxicity Profile: Be aware that this compound has a significant toxicity profile, with hypertension, hypothyroidism, and proteinuria being very common. This requires careful patient management [1] [5].

References

Lucitanib response correlation copy number variation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data for Lucitanib

The table below summarizes clinical trial data on the efficacy of this compound in populations with specific genetic alterations.

Tumor Type Genetic Alteration Study Phase Objective Response Rate (ORR) Other Efficacy Data
Advanced Solid Tumors & Breast Cancer [1] [2] FGF-aberrant (incl. FGFR1 amp & 11q13 amp) Phase I/IIa 30.4% (across FGF-aberrant tumors) Median PFS: 32.1 weeks
Breast Cancer [1] [2] FGF-aberrant (incl. FGFR1 amp & 11q13 amp) Phase I/IIa 50% (in FGF-aberrant subgroup) Median PFS: 40.4 weeks
Breast Cancer (ER+) [3] FGFR1-amplified and non-amplified Phase Ib (Combo with Fulvestrant) 16.7% (3 of 18 patients) Most common Grade ≥3 AEs: Hypertension (78%), Asthenia (22%)
Metastatic Breast Cancer [2] FGFR1-amplified Phase II (FINESSE) 19% Information on direct comparison with other agents is limited

FGFR Pathway and this compound's Mechanism

This compound is an oral, multi-target tyrosine kinase inhibitor that selectively blocks the tyrosine kinase activity of VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [4] [2]. Its activity against FGFR is key for tumors driven by FGFR pathway alterations.

G FGF_Ligands FGF Ligands FGFR FGFR Receptor (With CNV/Mutation) FGF_Ligands->FGFR Binds Downstream Downstream Pathways (MAPK, PI3K/AKT, STAT) FGFR->Downstream Activates This compound This compound This compound->FGFR Inhibits Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Cellular_Response

Diagram: Simplified FGFR Signaling Pathway and this compound Inhibition. In tumors with FGFR copy number variations (CNVs) like amplifications, the pathway is constitutively active, driving tumor growth. This compound directly targets the receptor to inhibit this signaling cascade [5] [6].

Experimental Protocols for Identifying Responders

The methodologies below are critical for identifying patients who may benefit from this compound.

  • Fluorescence In Situ Hybridization (FISH): This is a standard technique used in clinical trials to detect gene amplifications like FGFR1.
    • Probes: Dual-probe FISH assays use probes specific for the FGFR1 gene locus (8p11) and a control probe for the centromere of chromosome 8 (CEN8).
    • Scoring Criteria: Amplification is typically defined as either:
      • An FGFR1/CEN8 ratio ≥ 2.0, or
      • An average of ≥ 6 FGFR1 signals per tumor cell nucleus [3].
  • Circulating Tumor DNA (ctDNA) Analysis: This non-invasive method analyzes cell-free DNA in the blood to identify genomic alterations, including FGFR amplifications, and is increasingly used in research and clinical practice [5].
  • Pharmacokinetic (PK) Modeling: Population PK (PopPK) studies help understand the drug's behavior. One key finding is that this compound exhibits high between-subject pharmacokinetic variability, which supports the use of a safety-based dose-titration strategy to optimize individual patient exposure [1].

Interpretation of the Evidence for Clinical Development

For researchers and drug development professionals, the data suggests several key points:

  • Promising Activity in FGF-Aberrant Tumors: this compound demonstrates clinically meaningful activity, particularly in breast cancer with FGFR1 amplification, supporting the premise of targeting FGFR CNVs [1] [2].
  • Efficacy in Non-Amplified Cancers: Responses in patients without FGFR1 amplification suggest that this compound's multi-target nature (anti-VEGFR, anti-PDGFR) or other FGF pathway aberrations may also contribute to its efficacy [3].
  • Manageable but Significant Toxicity: The toxicity profile, dominated by hypertension and proteinuria, is consistent with anti-angiogenic VEGFR inhibition. This requires proactive management but is generally manageable with dose interruptions and reductions [4] [3].

References

Lucitanib pharmacokinetics comparison similar agents

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Comparison

The table below summarizes the key characteristics of Lucitanib and compares it with Afatinib and Tivozanib, which represent different profiles within the class of tyrosine kinase inhibitors.

Feature This compound Afatinib Tivozanib
Primary Targets VEGFR1-3, FGFR1-3, PDGFRα/β [1] [2] [3] EGFR, HER2, HER4 [4] [5] VEGFR1-3 [6]
Key Mechanism Potent, selective inhibitor of tyrosine kinase activity; simultaneous anti-angiogenic & direct antitumor action in FGFR-aberrant cancers [1] [2] Irreversible covalent binding to kinase domains [4] [5] Selective inhibition of VEGF receptors, suppressing angiogenesis [6]
Absorption & Administration Oral; once daily; high between-subject PK variability [3] Oral; ( T_{max} ) 2–5 hours; food reduces exposure [4] [5] Oral; ( T_{max} ) 2–24 hours; food-independent AUC [6]
Distribution & Protein Binding Information not available in search results Information not available in search results >99% protein binding [6]
Metabolism Not significantly affected by CYP3A4 inhibitors/inducers [3] Minimal metabolism; not a CYP substrate/inhibitor [4] [5] >90% circulates unchanged; metabolized by CYP3A4, CYP1A1, UGTs [6]
Elimination Half-life Suitable for once-daily dosing [1] ~37 hours [4] [5] 4.5–5.1 days [6]
Excretion Information not available in search results Feces (~85%), urine (~5%) [4] [5] Feces (79%), urine (12%) [6]
Key Clinical PK Findings PopPK best described by 2-compartment model; body weight explains some variability [3] Exposure increases slightly more than dose proportionally (20-50 mg) [4] [5] Strong CYP3A4 inducers reduce half-life and total exposure [6]

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a summary of the key experimental methodologies from the cited studies.

  • 1. Phase I/IIa Clinical Study (this compound) [1]

    • Objective: To determine the maximum tolerated dose (MTD), recommended dose (RD), and evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound.
    • Design: This was an open-label study consisting of a dose-escalation phase followed by a dose-expansion phase.
    • Patients: Adults with advanced solid tumors, the majority with stage IV disease and extensive prior treatment.
    • Dosing: Oral this compound was administered at doses ranging from 5 mg to 30 mg once daily.
    • PK Assessment: Plasma samples were collected to analyze drug concentration over time and determine parameters like half-life and exposure.
    • Efficacy Assessment: Tumor response was evaluated using RECIST criteria.
  • 2. Population Pharmacokinetic (PopPK) Modeling (this compound) [3]

    • Objective: To develop a population pharmacokinetic model for this compound using data from multiple clinical trials.
    • Data Source: PK data (both intensive and sparse sampling) from 403 patients across five Phase I/II clinical studies.
    • Modeling: The analysis used non-linear mixed-effects modeling to characterize this compound's PK profile and identify sources of variability.
    • Covariate Analysis: The effect of demographic factors, tumor type, and concomitant medications on PK parameters was systematically evaluated.
  • 3. In Vitro & In Vivo Activity Studies (this compound) [2]

    • Cell Viability Assay: A panel of cancer cell lines (e.g., NSCLC, gastric, endometrial) with varying FGFR status was treated with a range of this compound concentrations. Cell viability was measured after 72 hours using an MTS assay to determine IC50 values.
    • Western Blotting: Treated cells were analyzed to detect inhibition of target pathways by measuring levels of phosphorylated FGFR, FRS2, and ERK1/2.
    • Xenograft Models: Immunocompromised mice were implanted with human tumor cell lines. Once tumors were established, mice were treated with this compound or a control, and tumor volume was measured regularly to assess in vivo efficacy.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the core signaling pathways targeted by these agents and a generalized workflow for the key experiments cited.

pathway Ligands Ligands Receptors Receptors Ligands->Receptors Binding Downstream\nSignaling Downstream Signaling Receptors->Downstream\nSignaling Activates Inhibitors Inhibitors Inhibitors->Receptors Inhibits Processes Processes Cell Proliferation\nSurvival\nAngiogenesis Cell Proliferation Survival Angiogenesis Downstream\nSignaling->Cell Proliferation\nSurvival\nAngiogenesis

Diagram 1: Targeted Signaling Pathways in Cancer. This figure illustrates the common mechanism of tyrosine kinase inhibitors (TKIs). Extracellular ligands bind to receptor tyrosine kinases (RTKs), triggering intracellular downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. Small-molecule TKIs like this compound, Afatinib, and Tivozanib exert their effects by binding to and inhibiting these receptors [1] [2] [4].

workflow In Vitro Assays In Vitro Assays (Cell Viability, Western Blot) Preclinical\nIn Vivo Models Preclinical In Vivo Models (Xenograft Studies) In Vitro Assays->Preclinical\nIn Vivo Models Clinical Trial\nPhase I/II Clinical Trial Phase I/II (Dose Finding, Safety, PK) Preclinical\nIn Vivo Models->Clinical Trial\nPhase I/II Population\nPK Modeling Population PK Modeling (Covariate Analysis) Clinical Trial\nPhase I/II->Population\nPK Modeling

Diagram 2: Key Experimental Workflow. This diagram outlines the standard sequential workflow for generating the pharmacokinetic and pharmacodynamic data presented in this guide, moving from foundational in vitro studies to comprehensive population-level analysis [1] [2] [3].

Key Comparative Insights

  • Unique Target Profile of this compound: Unlike the selective VEGF-inhibitor Tivozanib or the EGFR/HER2-focused Afatinib, this compound's distinct value lies in its simultaneous targeting of VEGFR and FGFR pathways [1] [2]. This makes it particularly relevant for tumors where FGFR signaling acts as an oncogenic driver or a mechanism of escape from anti-VEGF therapy.

  • Handling Pharmacokinetic Variability: A critical finding for this compound is the high between-subject pharmacokinetic variability observed in clinical studies, which was only partially explained by body weight [3]. This underscores the importance of a safety-based dose-titration strategy in clinical practice to optimize individual patient exposure and outcomes, rather than relying on a fixed dose for all.

  • Differentiation in Drug-Drug Interactions: The metabolism and interaction profiles differ significantly. Afatinib and this compound have a low potential for CYP450-mediated interactions, making them easier to manage in polypharmacy scenarios [3] [4]. In contrast, Tivozanib is metabolized by CYP3A4, requiring caution with strong inducers or inhibitors of this enzyme [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

443.18450629 g/mol

Monoisotopic Mass

443.18450629 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PP449XA4BH

Pharmacology

Lucitanib is a novel dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with antiangiogenic activity. Lucitanib inhibits VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nM range, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and FGFRs belong to the family of receptor tyrosine kinases that may be upregulated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Other CAS

1058137-23-7

Wikipedia

Lucitanib

Dates

Last modified: 08-15-2023
1: Colzani M, Noberini R, Romanenghi M, Colella G, Pasi M, Fancelli D, Varasi M, Minucci S, Bonaldi T. Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810. Mol Cell Proteomics. 2014 Jun;13(6):1495-509. doi: 10.1074/mcp.M113.034173. Epub 2014 Apr 2. PubMed PMID: 24696502; PubMed Central PMCID: PMC4047469.
2: Zangarini M, Ceriani L, Bello E, Damia G, Cereda R, Camboni MG, Zucchetti M. HPLC-MS/MS method for quantitative determination of the novel dual inhibitor of FGF and VEGF receptors E-3810 in tumor tissues from xenograft mice and human biopsies. J Mass Spectrom. 2014 Jan;49(1):19-26. doi: 10.1002/jms.3305. PubMed PMID: 24446259.
3: Bello E, Taraboletti G, Colella G, Zucchetti M, Forestieri D, Licandro SA, Berndt A, Richter P, D'Incalci M, Cavalletti E, Giavazzi R, Camboni G, Damia G. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Mol Cancer Ther. 2013 Feb;12(2):131-40. doi: 10.1158/1535-7163.MCT-12-0275-T. Epub 2012 Dec 27. PubMed PMID: 23270924.
4: Damia G, Colella G, Camboni G, D'Incalci M. Is PDGFR an important target for E-3810? J Cell Mol Med. 2012 Nov;16(11):2838-9. doi: 10.1111/j.1582-4934.2012.01601.x. PubMed PMID: 22805298.
5: Sala F, Bagnati R, Livi V, Cereda R, D'Incalci M, Zucchetti M. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of the novel inhibitor of angiogenesis E-3810 in human plasma and its application in a clinical pharmacokinetic study. J Mass Spectrom. 2011 Oct;46(10):1039-45. doi: 10.1002/jms.1985. PubMed PMID: 22012670.
6: Bello E, Colella G, Scarlato V, Oliva P, Berndt A, Valbusa G, Serra SC, D'Incalci M, Cavalletti E, Giavazzi R, Damia G, Camboni G. E-3810 is a potent dual inhibitor of VEGFR and FGFR that exerts antitumor activity in multiple preclinical models. Cancer Res. 2011 Feb 15;71(4):1396-405. doi: 10.1158/0008-5472.CAN-10-2700. Epub 2011 Jan 6. PubMed PMID: 21212416.
7: Kawai T, Ikeda H, Harada Y, Saitou T. [Changes in the rat stomach after long-term administration of proton pump inhibitors (AG-1749 and E-3810)]. Nihon Rinsho. 1992 Jan;50(1):188-93. Japanese. PubMed PMID: 1311785.

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